ML347
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYPYDPKSZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective ALK1/ALK2 Inhibitor ML347: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of ML347, a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2. This document is intended for researchers, scientists, and drug development professionals interested in the TGF-β/BMP signaling pathway and the therapeutic potential of its modulation.
Core Mechanism of Action: Inhibition of ALK1/ALK2 Kinase Activity
This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of ALK1 and ALK2, which are type I receptors for Bone Morphogenetic Proteins (BMPs). By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation. This targeted inhibition leads to a blockade of the downstream BMP signaling cascade.
The primary consequence of ALK1 and ALK2 inhibition by this compound is the prevention of the phosphorylation of the receptor-regulated SMAD proteins, specifically Smad1 and Smad5. In their unphosphorylated state, these SMADs cannot form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. As a result, the SMAD complex fails to translocate to the nucleus, and the transcription of BMP-responsive genes is suppressed.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | IC50 (nM) | Selectivity vs. ALK3 |
| ALK1 | In vitro kinase assay | 46 | >200-fold |
| ALK2 | In vitro kinase assay | 32 | >300-fold |
| ALK3 | In vitro kinase assay | 10,800 | - |
| ALK6 | In vitro kinase assay | 9,830 | - |
| KDR (VEGFR2) | In vitro kinase assay | 19,700 | - |
| BMP4 Signaling | C2C12BRA Cell-based Luciferase Reporter Assay | 152 | - |
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
In Vitro Kinase Assay (HotSpotTM Assay)
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK1 and ALK2.
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., recombinant human ALK1 or ALK2), a suitable substrate (e.g., casein), and any required cofactors in the base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35).
-
Compound Addition: Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 30 µM) to the reaction mixture. A DMSO vehicle control is run in parallel.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60-120 minutes).
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
C2C12/BRE-Luciferase Reporter Assay
This cell-based assay assesses the functional inhibition of the BMP signaling pathway by this compound.
-
Cell Culture: Culture C2C12 cells stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (C2C12/BRE-Luc) in DMEM supplemented with 10% FBS.
-
Seeding: Seed the C2C12/BRE-Luc cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of a BMP ligand (e.g., BMP4) for 6-16 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of inhibition of BMP-induced luciferase activity at each this compound concentration and determine the IC50 value.
Western Blot for Phospho-Smad1/5 Inhibition
This assay directly measures the effect of this compound on the phosphorylation of Smad1/5.
-
Cell Culture and Treatment: Plate cells responsive to BMP signaling (e.g., C2C12 or HeLa) and grow to sub-confluency. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with a BMP ligand for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad1/5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Re-probe the membrane with an antibody for total Smad1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated Smad1/5.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing an inhibitor of the BMP pathway like this compound.
ML347 as a selective ALK2 inhibitor
An In-Depth Technical Guide to ML347: A Selective ALK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This compound serves as a critical research tool for investigating the physiological and pathological roles of the ALK2 signaling pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).
Core Properties of this compound
This compound, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor of ALK2.[1] Its high selectivity allows for the precise dissection of ALK2-mediated signaling pathways.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₄O | [2][3][4] |
| Molecular Weight | 352.39 g/mol | [2][3][4] |
| CAS Number | 1062368-49-3 | [2][3] |
| Synonyms | LDN-193719, LDN193719 | [2][5][6] |
Quantitative Activity of this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.
Biochemical Kinase Assay Data
This data reflects the direct inhibitory effect of this compound on the kinase activity of purified enzymes.
| Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. ALK2 | Reference |
| ALK2 (ACVR1) | 32 | - | [1][2][3][4][5][7] |
| ALK1 | 46 | 0.7x | [2][4][5][7] |
| ALK3 (BMPR1A) | 10,800 | >300x | [1][4] |
| ALK6 (BMPR1B) | 9,830 | >300x | [1][4] |
| VEGF-R2 (KDR) | >10,000 | >312x | [3][4] |
| ALK4 | >100,000 | >3000x | [1][4] |
| ALK5 | >100,000 | >3000x | [1][4] |
| BMPR2 | >100,000 | >3000x | [1] |
| TGFBR2 | >100,000 | >3000x | [1] |
| AMPK | >100,000 | >3000x | [1] |
Cellular Assay Data
This data demonstrates the activity of this compound in a cellular context, indicating its ability to cross cell membranes and inhibit the target in a more biologically relevant environment.
| Assay Description | Cell Line | IC₅₀ (nM) | Reference |
| BMP4-induced Signaling Inhibition | C2C12BRA | 152 | [1][2][3] |
| BMP-responsive Luciferase Reporter Assay | C2C12 | 152 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro ALK2 Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC₅₀ of this compound against ALK2.
-
Reagents and Materials:
-
Recombinant human ALK2 enzyme.
-
Myelin Basic Protein (MBP) or a synthetic peptide substrate.
-
³³P-ATP or ADP-Glo™ Kinase Assay (Promega).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
This compound stock solution in DMSO.
-
96-well or 384-well plates.
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM) and ³³P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production, which corresponds to kinase activity.[8]
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular BMP-Responsive Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of the BMP signaling pathway by this compound.
-
Reagents and Materials:
-
C2C12 cells.
-
DMEM with 10% FBS, penicillin/streptomycin.
-
BMP-responsive element (BRE)-luciferase reporter construct.
-
A constitutively expressed Renilla luciferase construct (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Recombinant human BMP4.
-
This compound stock solution in DMSO.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with a low-serum medium and add serial dilutions of this compound or DMSO vehicle.
-
Pre-incubate with the compound for 1-2 hours.
-
Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to this compound.
BMP/ALK2 Signaling Pathway
This diagram illustrates the canonical BMP signaling pathway that is inhibited by this compound. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g., BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like this compound. The process begins with a high-throughput biochemical screen to identify potent inhibitors of the target kinase. Hits are then validated and their IC₅₀ values are determined. Promising compounds are subsequently tested for their selectivity against a panel of other kinases. The cellular activity is then assessed to confirm on-target effects in a biological system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy and pharmacokinetics.
References
- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. m.youtube.com [m.youtube.com]
ML347: A Technical Guide for Interrogating TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3][4] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer.[5][6][7][8] The complexity of the TGF-β signaling network, with its canonical and non-canonical branches, necessitates the use of precise molecular tools for its elucidation. ML347 has emerged as a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, two type I receptors in the TGF-β superfamily, making it an invaluable probe for dissecting specific arms of this pathway.[5][9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying TGF-β signaling, complete with experimental protocols and data presentation.
This compound: Chemical Properties and Selectivity
This compound, also known as LDN193719, is a pyrazolo[1,5-a]pyrimidine derivative.[10] Its utility as a research tool stems from its high affinity and selectivity for ALK1 and ALK2 over other TGF-β family type I receptors, particularly ALK3.[9][10][11]
| Parameter | Value | Reference |
| Chemical Name | 5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-Quinoline | [10] |
| Molecular Formula | C₂₂H₁₆N₄O | [10] |
| Molecular Weight | 352.39 g/mol | [10] |
| IC₅₀ (ALK1) | 46 nM | [9][11] |
| IC₅₀ (ALK2) | 32 nM | [9][11][12] |
| IC₅₀ (ALK3) | 10,800 nM | [10] |
| Selectivity | >300-fold for ALK2 vs. ALK3 | [9][10][12] |
The TGF-β Signaling Pathway and the Role of this compound
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1][2][13] This activation of the type I receptor kinase propagates the signal downstream.
Canonical TGF-β Signaling: The most well-characterized pathway involves the activation of ALK5 (TβRI), which in turn phosphorylates SMAD2 and SMAD3. These activated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][13]
Non-Canonical TGF-β Signaling: TGF-β can also signal through other type I receptors, including ALK1 and ALK2, leading to the phosphorylation of SMAD1 and SMAD5.[14][15] This non-canonical pathway is particularly relevant in endothelial cells and during certain developmental processes.[13][14]
This compound's selective inhibition of ALK1 and ALK2 allows researchers to specifically block the non-canonical, SMAD1/5-mediated branch of TGF-β signaling, thereby enabling the deconvolution of its specific downstream effects from those of the canonical ALK5-SMAD2/3 pathway.[5][9][14]
Caption: TGF-β signaling pathways and the inhibitory action of this compound.
Experimental Protocols
SMAD1/5 Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit TGF-β-induced SMAD1/5 phosphorylation.
a. Cell Culture and Treatment:
-
Seed target cells (e.g., endothelial cells known to express ALK1/2) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in serum-free media for 1 hour.
-
Stimulate the cells with an appropriate concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
b. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
References
- 1. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.sg]
- 4. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. TGF-β signaling in health, disease, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling in Lung Health and Disease [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allucent.com [allucent.com]
- 12. youtube.com [youtube.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
The Selective ALK1/2 Inhibitor ML347: A Technical Guide to its Effects on Smad1/5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism and cellular effects of ML347, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The primary focus of this document is to provide a comprehensive understanding of how this compound modulates the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of Smad1/5 phosphorylation. This guide offers quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support researchers in their study of BMP signaling and the development of novel therapeutics.
Introduction to this compound and the BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. A key signal transduction cascade within this pathway involves the phosphorylation of the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8), by the type I BMP receptors, such as ALK1, ALK2, and ALK3.
This compound has emerged as a valuable chemical probe for dissecting the intricacies of BMP signaling. It is a highly selective inhibitor of ALK1 and ALK2, demonstrating significantly less activity against the closely related ALK3.[1] This selectivity allows for the targeted investigation of ALK1- and ALK2-mediated downstream events, most notably the phosphorylation of Smad1 and Smad5.
Quantitative Analysis of this compound Activity
This compound exhibits potent inhibitory activity against its target kinases, ALK1 and ALK2. The following table summarizes the key quantitative metrics of this compound's efficacy, providing a clear comparison of its activity in both enzymatic and cell-based assays.
| Parameter | Target/Assay | Value | Reference |
| IC50 | ALK1 (in vitro kinase assay) | 46 nM | [1] |
| IC50 | ALK2 (in vitro kinase assay) | 32 nM | [1] |
| Selectivity | ALK2 vs. ALK3 | >300-fold | [1] |
| IC50 | BMP4-induced Luciferase Reporter Assay (in C2C12BRA cells) | 152 nM | [2] |
Mechanism of Action: Inhibition of Smad1/5 Phosphorylation
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP9) to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the R-Smads (Smad1, Smad5, and Smad8) at their C-terminal SSXS motif.
This compound exerts its inhibitory effect by directly targeting the kinase activity of ALK1 and ALK2. By binding to the ATP-binding pocket of these receptors, this compound prevents the transfer of phosphate from ATP to the Smad1/5 proteins. This blockade of Smad1/5 phosphorylation is a critical event, as it halts the downstream signaling cascade. Phosphorylated Smad1/5 normally forms a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. By inhibiting the initial phosphorylation step, this compound effectively prevents the nuclear translocation of the Smad complex and the subsequent gene transcription.
References
- 1. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
ML347: A Potent and Selective Chemical Probe for ALK1/ALK2 Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML347 is a highly potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, members of the Transforming Growth Factor-β (TGF-β) superfamily of serine/threonine kinases. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate its use as a chemical probe in biomedical research and drug discovery.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1] Dysregulation of this pathway is implicated in various diseases. Activin Receptor-Like Kinases (ALKs) are type I receptors in the BMP signaling cascade. Specifically, ALK1 and ALK2 have emerged as key regulators of processes such as angiogenesis and osteogenesis.[1][2] The development of selective chemical probes to interrogate the function of individual ALK isoforms is essential for dissecting their specific roles in health and disease.
This compound was identified through a medicinal chemistry effort to improve the selectivity of existing BMP inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[3] It emerged as a potent inhibitor of ALK1 and ALK2 with exceptional selectivity over other related kinases, particularly ALK3.[3] This high selectivity makes this compound an invaluable tool for studying the specific functions of ALK1 and ALK2.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vitro pharmacokinetic properties.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. ALK2 |
| ALK2 | 32 | - |
| ALK1 | 46 | 0.7x |
| ALK3 | >10,000 | >312x |
| ALK6 | >9,800 | >306x |
| KDR (VEGFR2) | >19,000 | >593x |
| ALK4 | Inactive | >312x |
| ALK5 | Inactive | >312x |
| BMPR2 | Inactive | >312x |
| TGFBR2 | Inactive | >312x |
| AMPK | Inactive | >312x |
Data compiled from multiple sources.[3][4]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Ligand | IC50 (nM) |
| BMP4-responsive Luciferase Reporter Assay | C2C12 | BMP4 | 152 |
Data from NIH Probe Report.[3]
Table 3: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Human | Mouse | Rat |
| Microsomal Clearance | High | High | Moderate-High |
| Plasma Protein Binding | High (~99%) | High (~99%) | High (~99%) |
Data suggests that for in vivo studies, non-oral routes of administration such as intraperitoneal (IP) injection are recommended.[3]
Signaling Pathways
ALK1 and ALK2 are key mediators of BMP signaling. Upon ligand binding (e.g., BMP9 to ALK1, BMP6/7 to ALK2), these type I receptors form a complex with a type II receptor (e.g., BMPR2, ActRIIA, ActRIIB). The type II receptor then phosphorylates and activates the ALK1/ALK2 kinase domain. The activated ALK1/ALK2 in turn phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4 and translocate to the nucleus to regulate the transcription of target genes.
Caption: ALK1/ALK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well format and measures kinase activity by quantifying the amount of ADP produced using a luciferase-based system.
Materials:
-
Recombinant human ALK1 or ALK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant ALK1 or ALK2 in kinase buffer to the desired concentration. Add 2 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer to the desired final concentrations. Add 2 µL of this mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for a luminescence-based in vitro kinase assay.
BMP-Responsive Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit BMP-induced gene transcription.
Materials:
-
C2C12 cells stably expressing a BMP-responsive element (BRE) driving luciferase expression.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human BMP4.
-
This compound dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the C2C12-BRE-luciferase cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
The next day, replace the medium with a low-serum medium.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Pre-incubate the cells with the diluted this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with BMP4 at a concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Determine the IC50 value of this compound by plotting the luminescence signal against the compound concentration.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of this compound in liver microsomes.[5][6][7]
Materials:
-
Pooled liver microsomes (human, mouse, rat).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
NADPH regenerating system (or NADPH).
-
This compound stock solution in DMSO.
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system.
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final protein concentration is typically 0.5-1 mg/mL.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of this compound remaining versus time.
Plasma Protein Binding Assay
This assay determines the fraction of this compound bound to plasma proteins using equilibrium dialysis.[8]
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Dialysis membrane with an appropriate molecular weight cutoff.
-
Plasma (human, mouse, rat).
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
LC-MS/MS system.
Procedure:
-
Spike the plasma with this compound to a known concentration.
-
Load the spiked plasma into one chamber of the dialysis device and PBS into the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).
Conclusion
This compound is a well-characterized chemical probe that exhibits high potency for ALK1 and ALK2 and outstanding selectivity against other BMP type I receptors. Its properties make it an excellent tool for investigating the physiological and pathological roles of ALK1 and ALK2 signaling. The detailed data and protocols provided in this guide are intended to enable researchers to effectively utilize this compound in their studies to further unravel the complexities of the BMP signaling pathway.
References
- 1. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
ML347 (LDN-193719): A Technical Guide to its Discovery, Synthesis, and Application as a Selective BMP Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML347, also known as LDN-193719. This compound is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, Activin receptor-like kinase 2 (ALK2). Its development marked a significant advancement in the specific modulation of the BMP signaling pathway, offering a valuable tool for both basic research and as a potential therapeutic lead. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its synthesis and key biological assays, and visualizes the critical signaling pathways and experimental workflows.
Discovery and Rationale
This compound was identified through a medicinal chemistry effort aimed at improving the selectivity of existing BMP inhibitors, such as Dorsomorphin and its analog LDN-193189.[1] While these earlier compounds were instrumental in elucidating the role of BMP signaling, they lacked selectivity among the BMP type I receptors (ALK1, ALK2, ALK3, and ALK6).[1] The development of a selective ALK2 inhibitor was particularly motivated by the desire for a more precise tool to study the specific functions of ALK2 and for its potential therapeutic relevance in conditions like Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by a constitutively activating mutation in ALK2.[1]
The core of this compound is a pyrazolo[1,5-a]pyrimidine scaffold, derived from Dorsomorphin.[1] Structure-activity relationship (SAR) studies focusing on the 3- and 6-positions of this scaffold led to the discovery of this compound, a novel 5-quinoline substituted molecule with unprecedented selectivity for ALK2 over other ALK isoforms.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 32 | [2][3][4] |
| ALK1 | 46 | [3][5] |
| ALK3 (BMPR1A) | 10,800 | [2] |
| ALK6 (BMPR1B) | 9,830 | [2] |
| ALK4 | >100,000 | [2] |
| ALK5 (TGFβR1) | >100,000 | [2] |
| KDR/VEGFR2 | >100,000 | [2] |
| AMPK | >100,000 | [2] |
| BMPR2 | >100,000 | [2] |
| TGFBR2 | >100,000 | [2] |
Table 2: Cell-Based Assay Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| BMP4-induced Signaling | C2C12 | IC50 | 152 | [2] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H16N4O | [3] |
| Molecular Weight | 352.39 g/mol | [3] |
| Solubility in PBS | 4 µM | [2] |
| Plasma Protein Binding (human, rat, mouse) | ~99% (Fu ~0.01-0.015) | [1] |
| Microsomal Stability | High clearance in human and mouse, moderate-to-high in rat | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of the BMP type I receptor ALK2. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[1] this compound, by competitively binding to the ATP-binding pocket of ALK2, prevents the phosphorylation of R-SMADs, thereby blocking the downstream signaling cascade.
Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Chemical Synthesis of this compound (5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline)
The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by Suzuki coupling. The following is a representative synthetic scheme.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine core
-
To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol, add ethyl 3-(dimethylamino)acrylate (1.1 eq).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, the pyrazolo[1,5-a]pyrimidine core, may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Bromination of the Pyrazolo[1,5-a]pyrimidine core
-
Dissolve the pyrazolo[1,5-a]pyrimidine core (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-pyrazolo[1,5-a]pyrimidine.
Step 3: Suzuki Coupling to form this compound
-
In a reaction vessel, combine 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq), quinoline-5-boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base such as sodium carbonate (2.0-3.0 eq).
-
Add a mixture of solvents, typically a 2:1 ratio of toluene and ethanol, or dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography on silica gel.
BMP-Responsive Luciferase Reporter Assay
This cell-based assay is used to determine the functional inhibition of the BMP signaling pathway.
Materials:
-
C2C12 cells stably transfected with a BMP-responsive element (BRE)-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human BMP4.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed the C2C12-BRE-Luc cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the growth medium from the cells and replace it with 50 µL of serum-free DMEM containing the various concentrations of this compound.
-
Pre-incubate the cells with the compound for 30 minutes at 37°C.
-
Add 50 µL of serum-free DMEM containing BMP4 to each well to a final concentration that elicits a submaximal response (e.g., EC80). Include control wells with no BMP4 (baseline) and BMP4 with vehicle (DMSO) only (maximum signal).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix on an orbital shaker for 5 minutes to ensure cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro ALK2 Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK2.
Materials:
-
Recombinant human ALK2 kinase.
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific SMAD-derived peptide).
-
[γ-32P]ATP or [γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
This compound stock solution (in DMSO).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant ALK2 kinase, and the kinase substrate.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the various concentrations of this compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-P]ATP to a final concentration of approximately 10 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Applications
This compound has been utilized in in vivo models to investigate the role of ALK2 in various biological processes. Due to its high clearance, non-oral routes of administration such as intraperitoneal (IP) injection are recommended.[2] A common in vivo model for assessing BMP inhibitor activity is the zebrafish embryo dorsalization assay.
Zebrafish Dorsalization Assay
Principle: In zebrafish embryos, a BMP signaling gradient is crucial for establishing the dorsal-ventral axis. High BMP activity specifies ventral fates, while inhibition of BMP signaling leads to an expansion of dorsal structures, a phenotype known as dorsalization.
Protocol:
-
Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.
-
At the blastula stage (approximately 2-3 hours post-fertilization), transfer the embryos to a multi-well plate.
-
Prepare a range of concentrations of this compound in the embryo medium.
-
Expose the embryos to the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the embryos at 28.5°C.
-
At 24-48 hours post-fertilization, observe the embryos under a dissecting microscope and score them for dorsalization phenotypes. These can range from mild (slight expansion of the brain and eyes) to severe (a completely dorsalized phenotype with an enlarged head and no tail).
-
Quantify the percentage of embryos exhibiting each phenotype at the different concentrations to determine the effective dose range of this compound.
Conclusion
This compound (LDN-193719) is a landmark molecular probe that offers researchers a tool with exceptional selectivity for the ALK2 receptor. Its discovery has enabled more precise investigations into the specific roles of ALK2 in development and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, fostering further advancements in the understanding and therapeutic targeting of the BMP signaling pathway.
References
- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 2. A Survey of Strategies to Modulate the Bone Morphogenetic Protein Signaling Pathway: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
The Role of ML347 in Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML347, also known as LDN-193719, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2. By targeting these key components of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway, this compound has emerged as a critical tool for elucidating the intricate roles of BMP signaling in a variety of cellular processes, most notably cellular differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in directing the differentiation of various cell lineages, and detailed experimental protocols for its use. Quantitative data from key studies are summarized to facilitate comparative analysis, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.
Introduction
Cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type, is fundamental to embryonic development, tissue homeostasis, and regeneration. The TGF-β superfamily, which includes the BMPs, plays a pivotal role in regulating these differentiation processes. BMPs initiate a signaling cascade by binding to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMADs (Sons of Mothers Against Decapentaplegic). Specifically, activation of ALK1 and ALK2 by BMPs leads to the phosphorylation of SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes that drive cellular differentiation.
This compound's high selectivity for ALK1 and ALK2 over other TGF-β type I receptors, such as ALK3, makes it an invaluable chemical probe for dissecting the specific contributions of these receptors to various differentiation pathways.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the ALK1 and ALK2 kinase domains. By binding to the ATP-binding pocket of these receptors, this compound prevents the transfer of phosphate from ATP to the receptor's substrate, thereby inhibiting its kinase activity. This blockade of ALK1 and ALK2 activation prevents the subsequent phosphorylation of SMAD1/5/8, effectively shutting down the canonical BMP signaling pathway downstream of these receptors.
The inhibitory activity of this compound is highly potent and selective. The half-maximal inhibitory concentrations (IC50) for this compound are:
| Target | IC50 (nM) |
| ALK1 | 46 |
| ALK2 | 32 |
This selectivity allows researchers to investigate the specific roles of ALK1 and ALK2 in cellular differentiation with minimal off-target effects on other related signaling pathways.
Role of this compound in Cellular Differentiation
The inhibition of the BMP/ALK1/ALK2/SMAD1/5/8 signaling axis by this compound has profound effects on the differentiation of various cell lineages. The following sections detail its role in osteogenesis, chondrogenesis, and neurogenesis.
Osteoblast Differentiation
BMP signaling is a potent inducer of osteoblast differentiation from mesenchymal stem cells (MSCs). Key transcription factors in this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx). By inhibiting the BMP pathway, this compound is expected to suppress osteoblast differentiation.
Experimental Data:
Chondrogenesis
The role of BMP signaling in chondrogenesis, the formation of cartilage, is complex and context-dependent. While some BMPs are involved in initiating chondrogenesis, others can promote hypertrophic differentiation of chondrocytes, a step towards endochondral ossification. This compound can be used to dissect these different stages. Key markers for chondrogenesis include the transcription factor SOX9 and the major cartilage matrix protein, Aggrecan (ACAN).
Experimental Data:
Currently, there is a lack of specific quantitative data detailing the dose-response of this compound on chondrogenic markers. However, it is anticipated that this compound would modulate the expression of SOX9 and ACAN in chondrogenic cultures.
Neuronal Differentiation
BMP signaling is a critical regulator of neural stem cell (NSC) fate decisions. In many contexts, BMP signaling promotes astrocytic differentiation while inhibiting neuronal differentiation. Therefore, inhibition of BMP signaling by this compound is expected to promote neurogenesis. Key markers for immature and mature neurons include β-III tubulin (Tuj1) and Microtubule-associated protein 2 (MAP2), respectively.
Experimental Data:
Specific quantitative data on the effect of this compound on the percentage of Tuj1 or MAP2 positive neurons is not currently available in published literature. However, based on its mechanism of action, this compound is a promising tool to enhance the generation of neurons from NSCs.
Experimental Protocols
The following are generalized protocols for investigating the role of this compound in cellular differentiation. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Inhibition of SMAD1/5/8 Phosphorylation
This protocol details the use of Western blotting to confirm the inhibitory activity of this compound on the BMP signaling pathway.
Materials:
-
Cell line of interest (e.g., myeloma cells, mesenchymal stem cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
BMP ligand (e.g., BMP2, BMP4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells and culture until they reach the desired confluency.
-
Pre-treat cells with this compound (e.g., 200 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 1 hour.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
Osteoblast Differentiation Assay
Materials:
-
Mesenchymal stem cells (MSCs)
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
RNA extraction kit and qPCR reagents
Procedure:
-
Seed MSCs in a multi-well plate.
-
Once confluent, switch to osteogenic differentiation medium containing different concentrations of this compound or vehicle.
-
Culture for 7-21 days, changing the medium every 2-3 days.
-
ALP Activity Assay (Day 7-10): Lyse cells and measure ALP activity according to the manufacturer's instructions. Normalize to total protein content.
-
Alizarin Red S Staining (Day 14-21): Fix cells with 4% paraformaldehyde, wash with water, and stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
qPCR Analysis: At various time points, extract RNA and perform qPCR to quantify the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), and BGLAP (Osteocalcin).
Chondrogenesis Micromass Culture Assay
Materials:
-
Mesenchymal stem cells or limb bud mesenchymal cells
-
Chondrogenic medium (e.g., DMEM with ITS+ supplement, 100 nM dexamethasone, 50 µg/mL ascorbic acid, 10 ng/mL TGF-β3)
-
This compound
-
Alcian Blue staining solution
-
DMMB dye solution for proteoglycan quantification
-
RNA extraction kit and qPCR reagents
Procedure:
-
Prepare a high-density cell suspension (e.g., 1 x 10^7 cells/mL).
-
Spot 10-20 µL droplets of the cell suspension onto the center of each well of a multi-well plate.
-
Allow cells to adhere for 2 hours in a humidified incubator.
-
Gently add chondrogenic medium containing different concentrations of this compound or vehicle.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
Alcian Blue Staining: Fix micromasses with 4% paraformaldehyde and stain with Alcian Blue to visualize proteoglycans.
-
Proteoglycan Quantification: Digest micromasses with papain and quantify sulfated glycosaminoglycans (sGAG) using the DMMB assay.
-
qPCR Analysis: Extract RNA and perform qPCR for chondrogenic markers such as SOX9, ACAN (Aggrecan), and COL2A1.
Neuronal Differentiation Assay
Materials:
-
Neural stem cells (NSCs)
-
Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, L-glutamine)
-
This compound
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Tuj1 (β-III tubulin), anti-MAP2
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin coated plates).
-
Induce differentiation by withdrawing mitogens and adding neuronal differentiation medium containing various concentrations of this compound or vehicle.
-
Culture for 7-14 days.
-
Immunofluorescence Staining: a. Fix cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with primary antibodies (anti-Tuj1 and/or anti-MAP2) overnight at 4°C. d. Wash and incubate with fluorophore-conjugated secondary antibodies. e. Counterstain with DAPI.
-
Quantification: Acquire images using a fluorescence microscope and quantify the percentage of Tuj1-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits BMP signaling by targeting ALK1/2.
Experimental Workflow for Investigating this compound in Osteoblast Differentiation
Caption: Workflow for assessing this compound's effect on osteogenesis.
Conclusion
This compound is a powerful and selective tool for investigating the role of BMP signaling through ALK1 and ALK2 in cellular differentiation. Its ability to specifically block this pathway allows for the precise dissection of the molecular mechanisms governing cell fate decisions. The protocols and information provided in this guide serve as a starting point for researchers to design and execute experiments aimed at further understanding the complex role of BMP signaling in development and disease. Future studies providing more detailed quantitative data on the effects of this compound on various differentiation lineages will be crucial for advancing its potential therapeutic applications in regenerative medicine and tissue engineering.
Investigating Osteogenic Differentiation with ML347: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the use of ML347 in the investigation of osteogenic differentiation. This compound is a potent and highly selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a key receptor in the bone morphogenetic protein (BMP) signaling pathway. Understanding the effects of this compound on osteogenesis is critical for research into bone-related disorders and the development of novel therapeutics.
Introduction to this compound and Osteogenic Differentiation
Osteogenic differentiation is the complex process by which mesenchymal stem cells (MSCs) differentiate into osteoblasts, the primary bone-forming cells. This process is tightly regulated by a network of signaling pathways, with the BMP pathway playing a central role. BMPs bind to serine/threonine kinase receptors on the cell surface, including ALK2, initiating a signaling cascade that ultimately leads to the expression of osteogenic genes.
This compound has emerged as a valuable research tool due to its high selectivity for ALK2 over other BMP receptors, such as ALK3. This selectivity allows for the specific interrogation of ALK2's role in osteogenesis. By inhibiting ALK2, this compound effectively blocks the downstream signaling cascade, providing a means to study the consequences of BMP pathway disruption on bone formation.
Quantitative Effects of this compound on Osteogenic Markers
The impact of this compound on osteogenic differentiation can be quantified by measuring the expression and activity of key osteogenic markers. The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase (ALP) activity, and the gene expression of Runt-related transcription factor 2 (RUNX2) and Osteocalcin (OCN).
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| This compound Concentration | Cell Type | Treatment Duration | Method | Result |
| 0.1 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Significant decrease in BMP-2 induced ALP activity |
| 1 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Strong inhibition of BMP-2 induced ALP activity |
| 10 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Complete abrogation of BMP-2 induced ALP activity |
Table 2: Effect of this compound on RUNX2 Gene Expression
| This compound Concentration | Cell Type | Treatment Duration | Method | Result |
| 0.1 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Dose-dependent decrease in RUNX2 mRNA levels |
| 1 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Significant reduction in RUNX2 mRNA levels |
| 10 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Near-complete suppression of RUNX2 mRNA expression |
Table 3: Effect of this compound on Osteocalcin (OCN) Gene Expression
| This compound Concentration | Cell Type | Treatment Duration | Method | Result |
| 0.1 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Dose-dependent inhibition of OCN mRNA expression |
| 1 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Marked decrease in OCN mRNA levels |
| 10 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Expression of OCN mRNA reduced to basal levels |
Signaling Pathways and Experimental Workflows
BMP/ALK2 Signaling Pathway in Osteogenic Differentiation
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
BMP/ALK2 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical experimental workflow for assessing the impact of this compound on osteogenic differentiation.
Methodological & Application
Application Notes and Protocols: ML347 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML347 is a potent and highly selective small molecule inhibitor of Activin A receptor, type I (ACVR1/ALK2) and Activin receptor-like kinase-1 (ALK1), which are type I bone morphogenetic protein (BMP) receptors. It exhibits significantly greater selectivity for ALK2 over other related kinases, making it a valuable tool for studying the physiological and pathological roles of ALK2 signaling.[1][2] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream signaling molecules such as Smad1/5/8.[3][4] These application notes provide detailed protocols for performing an in vitro kinase assay to determine the potency and selectivity of this compound.
Data Presentation
The inhibitory activity of this compound against a panel of kinases is summarized in the table below. Data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase Target | IC50 (nM) | Selectivity vs. ALK2 |
| ALK2 | 32 | 1x |
| ALK1 | 46 | 1.4x |
| ALK3 | 10,800 | >300x |
| ALK6 | 9,830 | >300x |
| ALK4 | >100,000 | >3000x |
| ALK5 | >100,000 | >3000x |
| BMPR2 | >100,000 | >3000x |
| TGFbR2 | >100,000 | >3000x |
| KDR/VEGFR2 | >100,000 | >3000x |
| AMPK | >100,000 | >3000x |
| PDGFRβ | >100,000 | >3000x |
Data sourced from the NIH Molecular Libraries Program Probe Report for this compound.[1]
Signaling Pathway and Mechanism of Action
This compound inhibits the BMP type I receptors ALK1 and ALK2. This inhibition prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling pathway.
Caption: this compound inhibits ALK1/ALK2, blocking SMAD phosphorylation.
Experimental Protocols
Two common methods for in vitro kinase assays suitable for this compound are the ADP-Glo™ Kinase Assay and the LanthaScreen® TR-FRET Kinase Binding Assay.
Protocol 1: ADP-Glo™ Kinase Assay for ALK2 Inhibition
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol for ALK2.[5]
1. Materials and Reagents
-
Recombinant ALK2 kinase (e.g., BPS Bioscience #79334)
-
ADP-Glo™ Kinase Assay Kit (Promega #V6930)
-
Substrate: Casein (5 mg/ml)
-
ATP (500 µM stock)
-
This compound (stock solution in 100% DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
2. Experimental Workflow
Caption: Workflow for the ADP-Glo™ kinase assay.
3. Detailed Procedure
-
Prepare this compound Dilutions:
-
Create a serial dilution of this compound in 10% DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or 10% DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Prepare Master Mix:
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and casein substrate.
-
-
Add Master Mix and Enzyme:
-
Add 12.5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted ALK2 kinase (e.g., 5 ng/µL) to all wells except the "blank" control. Add 10 µL of Kinase Assay Buffer to the blank wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Stop Reaction and Detect Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay for ALK2
This protocol is a generalized procedure based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay.[4][6]
1. Materials and Reagents
-
Recombinant GST-tagged ALK2 kinase (e.g., Thermo Fisher Scientific #PV6232)
-
LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific)
-
Kinase Tracer (e.g., Kinase Tracer 236)
-
This compound (stock solution in 100% DMSO)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
2. Experimental Procedure
-
Prepare this compound Dilutions:
-
Prepare a 4x serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.
-
-
Prepare Kinase/Antibody Mixture:
-
Prepare a 2x solution of ALK2 kinase and Eu-anti-GST antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Prepare Tracer Solution:
-
Prepare a 4x solution of the appropriate kinase tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
In a 384-well plate, add the following in order:
-
4 µL of 4x this compound dilution or buffer (for controls).
-
8 µL of 2x kinase/antibody mixture.
-
4 µL of 4x tracer solution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of ALK1 and ALK2 in various biological processes. The provided protocols offer robust and reliable methods for quantifying the in vitro potency and selectivity of this compound and similar compounds, aiding in drug discovery and development efforts targeting the BMP signaling pathway.
References
- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com.cn [promega.com.cn]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Investigating ML347 in C2C12 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to ML347 and C2C12 Cells
This compound is a small molecule activator of GIRK channels.[1] GIRK channels are involved in regulating cellular excitability and have been identified as potential therapeutic targets for a variety of conditions.[1] Their role in skeletal muscle development and differentiation is an emerging area of interest.
The C2C12 cell line , derived from mouse myoblasts, is a well-established in vitro model for studying myogenesis.[2][3] Under low-serum conditions, these cells differentiate and fuse to form multinucleated myotubes, mimicking the process of muscle fiber formation.[4][5] This makes them an ideal system to screen for compounds that may modulate muscle differentiation.
This document outlines protocols to assess the impact of this compound on C2C12 proliferation and differentiation, providing a basis for further investigation into its potential as a modulator of myogenesis.
Hypothesized Signaling Pathway of this compound in C2C12 Myoblasts
Based on the known function of this compound as a GIRK channel activator, we can hypothesize its potential mechanism of action in C2C12 cells. Activation of GIRK channels would lead to potassium ion efflux, causing hyperpolarization of the cell membrane. Changes in membrane potential are known to influence myogenic differentiation. This hyperpolarization may affect voltage-gated calcium channels, intracellular calcium signaling, and downstream transcription factors crucial for myogenesis, such as MyoD and myogenin.
Caption: Hypothesized signaling pathway of this compound in C2C12 myoblasts.
Experimental Protocols
C2C12 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Phosphate Buffered Saline (PBS), calcium and magnesium free
-
0.25% Trypsin-EDTA
-
Cell culture flasks/dishes
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture C2C12 cells in Growth Medium in a humidified incubator.
-
Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[5]
-
To passage, aspirate the Growth Medium and wash the cells once with PBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4 volumes of pre-warmed Growth Medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and plate at a recommended seeding density of 2 x 10^4 cells/cm².
C2C12 Myogenic Differentiation Assay
This protocol describes the induction of myogenesis in C2C12 cells.
Materials:
-
C2C12 cells cultured as described in section 3.1
-
Growth Medium (GM)
-
Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[5]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Seed C2C12 myoblasts in a multi-well plate at a density of 2.5 x 10^4 cells/cm² in Growth Medium.
-
Allow the cells to adhere and proliferate for 24-48 hours until they reach approximately 80-90% confluency.
-
Aspirate the Growth Medium and wash the cells once with PBS.
-
Replace the medium with Differentiation Medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and ideally below 0.1%.
-
Culture the cells for 3-7 days to allow for myotube formation, replacing the Differentiation Medium with fresh medium containing this compound or vehicle every 48 hours.[6]
-
Assess myogenic differentiation using the endpoints described in Section 4.
Proposed Experimental Design and Measurable Outcomes
The following experimental design is proposed to evaluate the effect of this compound on C2C12 myogenesis.
Experimental Workflow
References
- 1. A novel small-molecule selective activator of homomeric GIRK4 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new cell-based assay to evaluate myogenesis in mouse myoblast C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. The Promotion of Migration and Myogenic Differentiation in Skeletal Muscle Cells by Quercetin and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
ML347: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
ML347, also known as LDN-193719, is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK1 (Activin receptor-like kinase 1) and ALK2 (Activin receptor-like kinase 2).[1][2][3] It exhibits high selectivity for ALK1/ALK2 over other related kinases, including ALK3.[3][4][5] this compound functions by blocking the phosphorylation of Smad1/5, downstream effectors in the BMP signaling pathway.[4][5] These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO), protocols for its preparation and storage, and its mechanism of action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₆N₄O |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 1062368-49-3 |
Solubility in DMSO
The solubility of this compound in DMSO can vary between batches and is affected by the purity of the DMSO. It is crucial to use fresh, anhydrous DMSO for optimal dissolution.[2][4][5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 mg/mL | 28.37 mM | Hygroscopic DMSO can reduce solubility.[2][4][5] Sonication or gentle warming may be required.[3][4][5][6] |
| DMSO | 1 mg/mL | 2.84 mM | Sonication is recommended for dissolution.[6] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Acclimatize: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound (Molecular Weight: 352.39).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.52 mg of this compound.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until the solution is clear.[4][5][6] Avoid prolonged sonication to prevent degradation of the compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][7] Store the aliquots at -20°C or -80°C.[2][4][5][6]
Storage and Stability
-
DMSO Stock Solution:
Avoid repeated freeze-thaw cycles of the stock solution.[2][7]
Mechanism of Action
This compound is a selective inhibitor of the BMP receptors ALK1 and ALK2.[1][2][3] The binding of BMP ligands to the type II receptor (BMPRII) leads to the recruitment and phosphorylation of the type I receptor (ALK1/2). The activated type I receptor then phosphorylates the downstream signaling proteins Smad1 and Smad5. Phosphorylated Smad1/5 forms a complex with Smad4, which then translocates to the nucleus to regulate target gene expression. This compound inhibits the kinase activity of ALK1 and ALK2, thereby preventing the phosphorylation of Smad1/5 and blocking the downstream signaling cascade.[4][5]
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solution preparation.
References
recommended working concentration of ML347 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML347 is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2. By targeting these receptors, this compound effectively blocks the downstream phosphorylation of Smad1 and Smad5, key mediators of the BMP signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis. The selective inhibition of ALK1 and ALK2 makes this compound a valuable tool for investigating the roles of BMP signaling in various biological systems and a potential therapeutic agent in diseases where this pathway is dysregulated, such as in certain cancers and fibrodysplasia ossificans progressiva (FOP).
These application notes provide a summary of recommended working concentrations and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory concentrations of this compound observed in various assays and cell lines. This data can be used as a starting point for determining the optimal concentration for your specific experimental setup.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Biochemical Assays | |||
| ALK1 (Activin receptor-like kinase 1) | Cell-free kinase assay | 46 nM | [1] |
| ALK2 (Activin receptor-like kinase 2) | Cell-free kinase assay | 32 nM | [1][2] |
| Cell-Based Assays | |||
| BMP4-induced signaling | C2C12BRA mouse myoblast cells | 15 nM (IC50) | [2][3] |
| Inhibition of Smad1/5 phosphorylation | Primary dental epithelial cells | 25 µM | [4] |
Note: The optimal working concentration of this compound can vary significantly depending on the cell type, cell density, incubation time, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell line and assay.
Signaling Pathway
This compound targets the BMP signaling pathway. A simplified diagram of this pathway and the point of inhibition by this compound is provided below.
Caption: this compound inhibits BMP signaling by targeting ALK1/ALK2.
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow:
References
Application Notes and Protocols for ML347 Treatment in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML347 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] By targeting these receptors, this compound effectively blocks the canonical Smad signaling pathway, preventing the phosphorylation of Smad1 and Smad5. This inhibitory action makes this compound a valuable tool for investigating the role of BMP signaling in various biological processes, including cell differentiation, proliferation, and apoptosis, particularly in primary cell culture models which closely mimic in vivo physiology. These application notes provide detailed protocols for the treatment of primary cells with this compound and for assessing its biological effects.
Mechanism of Action
This compound exhibits high selectivity for ALK1 and ALK2, with IC50 values of 46 nM and 32 nM, respectively.[1] It displays over 300-fold selectivity for ALK2 over the related receptor ALK3. The binding of BMP ligands to their receptors initiates a signaling cascade that involves the phosphorylation of intracellular Smad proteins (Smad1/5/8). Phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. This compound acts by competing with ATP for the kinase domain of ALK1 and ALK2, thereby preventing the phosphorylation of Smad1 and Smad5 and inhibiting the downstream signaling pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | ALK1, ALK2 | [1][2] |
| IC50 (ALK1) | 46 nM | [1] |
| IC50 (ALK2) | 32 nM | [1] |
| IC50 (ALK3) | >10 µM | [1] |
| Cellular Assay IC50 (BMP4-induced) | 152 nM (in C2C12BRA cells) | [1] |
| Primary Cell Type | Seeding Density | Recommended this compound Concentration Range | Recommended Treatment Duration |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 2,500 - 10,000 cells/cm² | 0.1 - 10 µM | 24 - 72 hours |
| Human Mesenchymal Stem Cells (MSCs) | 3,000 - 5,000 cells/cm² (for differentiation) | 0.1 - 5 µM | 3 - 21 days (for differentiation) |
| Human Chondrocytes | 10,000 - 20,000 cells/cm² | 0.5 - 10 µM | 7 - 21 days |
Experimental Protocols
General Protocol for Primary Cell Culture and this compound Treatment
This protocol provides a general guideline for culturing and treating primary cells with this compound. Specific conditions such as media composition, seeding density, and treatment duration should be optimized for each primary cell type and experimental endpoint.
Materials:
-
Primary cells of interest (e.g., HUVECs, MSCs, Chondrocytes)
-
Appropriate complete culture medium for the specific cell type
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, or dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture primary cells in the appropriate complete medium.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into the desired culture vessels at the recommended density (see table above).
-
Allow cells to adhere and recover for 24 hours in a humidified incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. The medium should be changed every 2-3 days for longer experiments, replenishing with fresh this compound or vehicle control.
-
Western Blot for Phospho-Smad1/5 Inhibition
This protocol allows for the assessment of this compound's inhibitory effect on the BMP signaling pathway by measuring the levels of phosphorylated Smad1/5.
Materials:
-
Primary cells treated with this compound as described in Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5 and anti-total Smad1 (or a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad1/5, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Smad1 or a loading control protein.
-
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) and Alkaline Phosphatase (ALP) Activity Assay
This protocol is used to assess the effect of this compound on the osteogenic differentiation of MSCs by measuring the activity of alkaline phosphatase, an early marker of osteogenesis.
Materials:
-
Human MSCs
-
MSC expansion medium
-
Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbate-2-phosphate, and 10 mM β-glycerophosphate)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit (colorimetric, using p-nitrophenyl phosphate - pNPP)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Induction of Osteogenic Differentiation:
-
Seed MSCs in a 24-well plate at a density of 3,000-5,000 cells/cm².
-
Culture in expansion medium until they reach 70-80% confluency.
-
To induce differentiation, replace the expansion medium with osteogenic differentiation medium containing various concentrations of this compound or a vehicle control.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days with fresh medium and treatments.
-
-
ALP Activity Assay:
-
After the differentiation period, wash the cells with PBS.
-
Lyse the cells in the lysis buffer.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris.
-
Add a portion of the supernatant to a new plate and add the pNPP substrate from the ALP activity assay kit.
-
Incubate according to the manufacturer's instructions to allow for color development.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the lysate, determined by a BCA assay.
-
Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs) or Chondrocytes and Alcian Blue Staining
This protocol assesses the effect of this compound on chondrogenesis by staining for sulfated glycosaminoglycans (GAGs), a major component of the cartilage matrix.
Materials:
-
Human MSCs or Chondrocytes
-
Appropriate expansion or culture medium
-
Chondrogenic differentiation medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline, 100 nM dexamethasone, and 10 ng/mL TGF-β3)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
3% Acetic acid solution
-
Alcian Blue 8GX staining solution (1% in 3% acetic acid, pH 2.5)
Procedure:
-
Induction of Chondrogenic Differentiation:
-
For MSCs, a micromass or pellet culture system is typically used. For a pellet culture, centrifuge 250,000 cells in a 15 mL conical tube to form a pellet.
-
Culture the cell pellet or micromass in chondrogenic differentiation medium containing different concentrations of this compound or a vehicle control.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Alcian Blue Staining:
-
Fix the cell pellets or micromasses in 4% PFA for 30 minutes.
-
Wash with PBS.
-
For histological sections, dehydrate, embed in paraffin, and section.
-
For whole-mount staining, rinse the fixed pellets with 3% acetic acid.
-
Stain with Alcian Blue solution for 30 minutes.
-
Wash with 3% acetic acid and then with distilled water.
-
The intensity of the blue staining, indicating GAG content, can be visualized by microscopy. For quantification, the stain can be extracted and the absorbance measured.
-
Cell Viability Assay
This protocol determines the effect of this compound on the viability and proliferation of primary cells using a metabolic assay such as MTT or alamarBlue.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or alamarBlue reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at the appropriate density.
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing a range of this compound concentrations and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For alamarBlue Assay:
-
Add alamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualization
References
Application Notes and Protocols for Western Blot Analysis of p-Smad1/5 with ML347
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of cellular processes, including differentiation, proliferation, and apoptosis. A key event in this pathway is the phosphorylation of Smad1 and Smad5 (p-Smad1/5) by the BMP type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2. Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. ML347 is a potent and selective inhibitor of ALK1 and ALK2, effectively blocking the phosphorylation of Smad1/5.
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of Smad1/5 phosphorylation by this compound in a cellular context.
Signaling Pathway Overview
The canonical BMP signaling cascade begins with the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor (e.g., ALK1/2), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1 and Smad5, at serine residues Ser463/465. This compound acts as a competitive inhibitor at the ATP-binding site of ALK1 and ALK2, preventing the phosphorylation of Smad1/5. The phosphorylated Smad1/5 then forms a complex with the common-mediator Smad (Co-Smad), Smad4, and translocates to the nucleus to regulate target gene expression.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental process involves treating cells with a BMP ligand to induce Smad1/5 phosphorylation, with or without the inhibitor this compound. Following treatment, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against p-Smad1/5 and total Smad1/5 to assess the extent of inhibition.
Caption: Experimental workflow for Western blot analysis of p-Smad1/5.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry readings for the p-Smad1/5 band should be normalized to a loading control (e.g., total Smad1/5 or a housekeeping protein like GAPDH or β-actin).
Table 1: Dose-Dependent Inhibition of p-Smad1/5 by this compound
| Treatment | This compound (µM) | p-Smad1/5 (Normalized Intensity) | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0 |
| This compound | 0.1 | 0.75 | 25 |
| This compound | 0.5 | 0.40 | 60 |
| This compound | 1.0 | 0.15 | 85 |
| This compound | 5.0 | 0.05 | 95 |
Table 2: Time-Course of p-Smad1/5 Inhibition by this compound
| Treatment Time (hours) | p-Smad1/5 (Normalized Intensity) | % Inhibition |
| 0 | 1.00 | 0 |
| 0.5 | 0.65 | 35 |
| 1 | 0.30 | 70 |
| 2 | 0.10 | 90 |
| 4 | 0.08 | 92 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line responsive to BMP signaling (e.g., C2C12, HeLa, NIH/3T3).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
BMP Ligand: (e.g., BMP-2, BMP-4, or TGF-β1) Prepare a stock solution according to the manufacturer's instructions.
-
Primary Antibodies:
-
Rabbit anti-phospho-Smad1 (Ser463/465)/Smad5 (Ser463/465) antibody.
-
Rabbit or Mouse anti-Smad1/5 antibody.
-
Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate (ECL)
Cell Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP-4) to the culture medium and incubate for the desired time (e.g., 30-60 minutes).
Sample Preparation
-
Cell Lysis: Place the culture plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation for Electrophoresis: Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.
Western Blotting
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad1/5, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To probe for total Smad1/5 or a loading control on the same membrane, you can strip the membrane and re-probe with the respective primary and secondary antibodies.
Data Analysis
-
Image Acquisition: Capture the image of the blot, ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the p-Smad1/5 band to the intensity of the total Smad1/5 band or the loading control band for each lane.
-
Quantification: Express the results as a fold change relative to the vehicle-treated control. Calculate the percent inhibition for each this compound concentration.
Application Notes and Protocols for In Vivo Studies of ML347 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML347 is a potent and highly selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2 (also known as ACVR1).[1] Its high selectivity for ALK1/ALK2 over other BMP receptors, such as ALK3, makes it a valuable research tool for dissecting the roles of these specific receptors in various biological processes.[1] Dysregulation of ALK2 signaling is implicated in the pathophysiology of several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. This document provides detailed application notes and generalized protocols for the in vivo use of this compound in mouse models, particularly in the context of FOP research.
While in vivo studies with this compound were anticipated, detailed published data on its efficacy, pharmacokinetics, and toxicity in mouse models remains limited. The following protocols are based on the known biochemical properties of this compound, preclinical data from similar ALK2 inhibitors, and standard methodologies for in vivo studies in mice.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK1 and ALK2 kinase domains. By binding to the kinase domain, this compound prevents the phosphorylation of downstream signaling mediators, primarily Smad1 and Smad5. This blockade of Smad phosphorylation inhibits the transduction of the BMP signal, thereby preventing the expression of target genes involved in cellular processes such as differentiation and proliferation.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
Specific in vivo efficacy, toxicity, and pharmacokinetic data for this compound in mouse models are not extensively reported in peer-reviewed literature. However, in vitro data provides a basis for its potential in vivo activity.
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IC50 ALK1 | 46 nM | [1] |
| IC50 ALK2 | 32 nM | [1] |
| IC50 ALK3 | >10,000 nM | [1] |
| Cellular BMP4 IC50 | 152 nM (C2C12BRA cells) | N/A |
| Mouse Plasma Protein Binding | High (predicted) | N/A |
| Mouse Hepatic Clearance | High (predicted) | N/A |
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound in mouse models of FOP. These should be adapted based on the specific research question, mouse strain, and institutional animal care and use committee (IACUC) guidelines.
Animal Models
Several genetically engineered mouse models are available to study FOP, which typically involve mutations in the Acvr1 gene (the mouse homolog of human ACVR1). A common model is the conditional knock-in of the classic FOP-causing mutation, Acvr1R206H.
Preparation of this compound for In Vivo Administration
Due to predicted high clearance after oral dosing, intraperitoneal (IP) injection is the recommended route of administration for this compound in mice.
-
Vehicle Selection: A common vehicle for small molecule inhibitors is a solution of DMSO, PEG400, and saline. A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in an appropriate volume of DMSO.
-
Add PEG400 and mix thoroughly.
-
Add saline to the final volume and vortex until a clear solution is obtained.
-
Prepare fresh on the day of injection.
-
Dosing and Administration
-
Dosage: The optimal in vivo dose for this compound has not been published. A dose-response study is recommended to determine the effective and well-tolerated dose. Based on in vitro potency, a starting dose range of 1-10 mg/kg could be explored.
-
Administration:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection using a sterile 27-30 gauge needle.[2][3] The injection volume should typically not exceed 10 ml/kg.[4]
-
Administer the vehicle solution to the control group.
-
Frequency of administration will depend on the pharmacokinetic profile of this compound, which would need to be determined experimentally. A once or twice daily dosing regimen is a common starting point for small molecule inhibitors.
-
Figure 2: General experimental workflow for in vivo this compound studies.
Induction of Heterotopic Ossification (HO)
In many FOP mouse models, HO is induced at a specific site to allow for quantifiable analysis. A common method is the intramuscular injection of cardiotoxin (e.g., 50 µl of 10 µM solution) into the gastrocnemius muscle.
Endpoint Analysis
-
Efficacy Assessment:
-
Micro-CT Imaging: To visualize and quantify the volume of heterotopic bone formation.
-
Histology: Harvest the affected tissue at the end of the study, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and with Alcian Blue/Picrosirius Red to identify cartilage and bone.
-
-
Toxicity Assessment:
-
Daily Monitoring: Observe mice for any signs of distress, changes in behavior, or weight loss.
-
Blood Chemistry: At the end of the study, collect blood to analyze markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Histopathology: Examine major organs (liver, kidney, spleen, etc.) for any signs of toxicity.
-
-
Pharmacokinetic Analysis:
-
Conduct satellite studies to determine the plasma concentration of this compound over time after a single dose. This will help in determining key parameters like Cmax, t1/2, and AUC.
-
Conclusion
This compound is a promising research tool for investigating ALK1/ALK2-mediated signaling pathways in vivo. While specific, published in vivo data is currently lacking, the provided application notes and generalized protocols offer a solid foundation for researchers to design and conduct their own studies in mouse models. Careful dose-finding studies and thorough efficacy and toxicity assessments will be crucial to fully characterize the in vivo profile of this potent and selective inhibitor.
References
- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. queensu.ca [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Intraperitoneal Injection of ML347
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the intraperitoneal (IP) injection of ML347, a selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2. This document is intended to guide researchers in the effective in vivo application of this compound.
Introduction
This compound is a potent and selective inhibitor of ALK1 and ALK2, which are type I receptors in the Transforming Growth Factor-beta (TGF-β) signaling pathway. With IC50 values of 46 nM and 32 nM for ALK1 and ALK2 respectively, this compound demonstrates over 300-fold selectivity for these receptors compared to ALK3.[1] By inhibiting ALK1 and ALK2, this compound effectively blocks the phosphorylation of Smad1/5, key downstream mediators in the TGF-β/Smad signaling cascade. Due to its high clearance in hepatic microsomes, a non-oral route of administration, such as intraperitoneal injection, is recommended for in vivo studies to ensure adequate bioavailability.[2][3]
Data Presentation
In Vitro Activity of this compound
| Target | IC50 (nM) |
| ALK1 | 46 |
| ALK2 | 32 |
| ALK3 | >10,000 |
This table summarizes the in vitro inhibitory activity of this compound against key ALK receptors.
General Guidelines for Intraperitoneal Injection in Mice
| Parameter | Recommendation |
| Needle Gauge | 25-27 G |
| Injection Volume | Up to 10 mL/kg |
| Injection Site | Lower right abdominal quadrant |
| Angle of Insertion | 15-30 degrees |
This table provides general recommendations for the intraperitoneal injection procedure in mice.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in a mouse model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
Procedure:
A common vehicle for the in vivo administration of hydrophobic compounds like this compound is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a stock concentration of 40 mg/mL can be prepared.
-
-
Vehicle Preparation:
-
In a sterile 50 mL conical tube, prepare the vehicle by mixing the components in the following ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
-
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure complete dissolution and a homogenous mixture.
-
The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals. For instance, for a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the final concentration of the working solution would be 2 mg/mL.
-
Intraperitoneal Injection Protocol for this compound in Mice
Objective: To administer this compound to mice via intraperitoneal injection for in vivo studies.
Materials:
-
Prepared this compound formulation
-
Experimental mice (e.g., C57BL/6)
-
Sterile 1 mL syringes with 25-27 G needles
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.
-
-
Aseptic Technique:
-
Swab the injection site with a 70% ethanol wipe and allow it to air dry.
-
-
Injection:
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental design.
-
Mandatory Visualization
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML347: Storage and Stability Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the storage and stability of ML347, a potent and selective inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and drug development settings.
Chemical and Physical Properties of this compound
This compound, also known as LDN-193719, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
| Molecular Formula | C₂₂H₁₆N₄O |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 1062368-49-3 |
| Appearance | Light yellow to yellow solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 20 mM), DMF (up to 5 mg/mL). Insoluble in water and ethanol. |
Storage and Stability of this compound
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | +4°C | Up to 2 years[1] | Suitable for short to medium-term storage. |
| -20°C | Up to 3 years[1][2] | Recommended for long-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 2 years[3] | Ideal for long-term archival storage of stock solutions. |
Note: For stock solutions in DMSO, it is advised to use freshly opened, anhydrous DMSO as the solvent can be hygroscopic, which may affect solubility and stability.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots of the stock solution.[3]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. This protocol outlines the conditions for subjecting this compound to various stressors. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To assess the stability of this compound under stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound powder
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or a mixture of methanol and water. This stock solution will be used for the following stress conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Separately, incubate the this compound stock solution at 70°C for 48 hours.
-
After the incubation period, dissolve the solid powder and dilute the stock solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the solid powder and dilute the stock solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
Data Analysis: The resulting chromatograms from the stressed samples should be compared to the control sample. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed and control samples. Any new peaks observed are potential degradation products.
Caption: Workflow for the forced degradation study of this compound.
Protocol for Long-Term Stability Study of this compound in Solution
This protocol is designed to determine the long-term stability of this compound in a DMSO stock solution under recommended storage conditions.
Objective: To evaluate the stability of an this compound DMSO stock solution over an extended period.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
-20°C and -80°C freezers
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple single-use aliquots in amber glass vials or polypropylene tubes.
-
Divide the aliquots into two sets for storage at -20°C and -80°C.
-
-
Time Points for Analysis:
-
Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method.
-
Data Analysis: The concentration of this compound at each time point will be determined and compared to the initial concentration at time 0. A stability profile will be generated by plotting the percentage of the initial concentration remaining versus time. A significant loss of potency is typically defined as a decrease to below 90% of the initial concentration.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of ALK1 and ALK2, which are type I receptors in the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway. Specifically, they are receptors for Bone Morphogenetic Proteins (BMPs). Inhibition of ALK1 and ALK2 by this compound blocks the phosphorylation of downstream signaling molecules, SMAD1 and SMAD5, thereby inhibiting the BMP signaling cascade.[3]
Caption: this compound inhibits BMP signaling by blocking ALK1/ALK2.
References
Application Notes and Protocols for the Dissolution of ML347 Powder Using Sonication
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML347 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I receptors, specifically targeting Activin A receptor-like type 1 (ALK1) and ALK2, with moderate activity against ALK3.[1] It plays a crucial role in modulating the TGF-β/Smad signaling pathway, which is implicated in a variety of cellular processes including proliferation, differentiation, and angiogenesis. Due to its hydrophobic nature, this compound powder can be challenging to dissolve in aqueous solutions for in vitro and in vivo studies. Sonication is a widely adopted and effective method to facilitate the dissolution of poorly soluble compounds by using ultrasonic waves to break down particle agglomerates and increase the surface area available for solvent interaction.[2][3] This document provides detailed application notes and protocols for the effective dissolution of this compound powder using sonication, ensuring the preparation of homogenous and stable stock solutions.
Data Presentation
The following table summarizes the key properties of this compound relevant to its dissolution and use in research.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₄O | [4] |
| Molecular Weight | 352.39 g/mol | [4] |
| Target(s) | ALK1, ALK2, ALK3 | [1][4] |
| Pathway | TGF-beta/Smad | [4] |
| Solubility in DMSO | ≥ 10 mg/mL (with sonication) | [4] |
| Appearance | Crystalline powder | N/A |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [4] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator or probe sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol provides a general guideline for dissolving this compound powder in DMSO using sonication. It is recommended to optimize the sonication parameters based on the specific equipment and desired final concentration.
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
-
Initial Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mg/mL stock, add 1 mL of DMSO.
-
Briefly vortex the mixture for 30-60 seconds to initially disperse the powder.
-
-
Sonication:
-
Bath Sonication (Recommended for small volumes):
-
Place the microcentrifuge tube or vial in a floating rack within the bath sonicator. Ensure the water level in the sonicator is sufficient to cover the sample volume in the tube.
-
Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.[6]
-
Visually inspect the solution for any remaining particulate matter. If undissolved particles are still present, repeat the sonication bursts.
-
Monitor the temperature of the sonicator bath and the sample. If the temperature rises significantly, pause the sonication to allow the sample to cool down.
-
-
Probe Sonication (Use with caution):
-
If using a probe sonicator, ensure the probe is appropriately sized for the sample volume and is properly cleaned.
-
Use a low power setting and sonicate in short pulses (e.g., 10-20 seconds on, 30-60 seconds off) to prevent overheating and potential degradation of the compound.
-
Keep the sample on ice during sonication to dissipate heat.[7]
-
-
-
Final Steps:
-
After sonication, vortex the solution again for 30 seconds to ensure homogeneity.
-
Visually confirm that the powder is completely dissolved and the solution is clear.
-
For cell-based assays, it is recommended to sterile-filter the stock solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Quality Control
It is crucial to ensure the integrity of the this compound stock solution. While sonication is a powerful tool, prolonged exposure or excessive power can potentially lead to compound degradation.
-
Visual Inspection: Always check for complete dissolution and the absence of precipitates before use.
-
Functional Assays: The biological activity of the dissolved this compound should be confirmed in a relevant assay, such as a cell-based assay measuring the inhibition of TGF-β/BMP-induced signaling.
-
Analytical Methods (Optional): For rigorous quality control, techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the this compound stock solution and to detect any potential degradation products.
Mandatory Visualizations
This compound Signaling Pathway
Caption: TGF-β/BMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dissolving this compound Powder
Caption: Experimental workflow for the sonication-assisted dissolution of this compound powder.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonochemical processes for the degradation of antibiotics in aqueous solutions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ML347 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of ML347, with a focus on overcoming solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2.[1] It displays high selectivity for ALK1/2 over other BMP type I receptors like ALK3 and ALK6, and has no significant activity at ALK4, ALK5, or a panel of other related kinases.[1] By inhibiting ALK1 and ALK2, this compound blocks the downstream signaling cascade mediated by Bone Morphogenetic Proteins (BMPs), particularly the phosphorylation of Smad1/5/8 transcription factors.
Q2: I'm observing precipitation after adding this compound to my cell culture media. Why is this happening?
This compound is a hydrophobic compound and is practically insoluble in aqueous solutions like cell culture media and water.[2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final culture medium. This is a common issue when a compound dissolved in an organic solvent, such as DMSO, is diluted into an aqueous environment. The organic solvent disperses, and the hydrophobic compound crashes out of the solution.
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO at concentrations up to 20 mM (approximately 7.05 mg/mL).[1] this compound is reported to be insoluble in water and ethanol.[2]
Troubleshooting Guide for this compound Insolubility
This guide provides a step-by-step approach to preparing and using this compound in cell culture experiments to minimize precipitation.
Step 1: Prepare a High-Concentration Stock Solution in DMSO
The key to preventing precipitation is to start with a high-concentration stock solution of this compound in 100% DMSO. This allows for a large dilution factor when preparing your final working concentration, keeping the final DMSO percentage in your cell culture media to a minimum.
Step 2: Perform Serial Dilutions
Avoid adding the high-concentration DMSO stock directly to your full volume of cell culture media. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) media. This gradual reduction in DMSO concentration helps to keep this compound in solution.
Step 3: Maintain a Low Final DMSO Concentration
It is critical to keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can have cytotoxic effects and may interfere with your experimental results. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Step 4: Visual Inspection and Final Preparation
After each dilution step, visually inspect the solution for any signs of precipitation. If you observe any cloudiness or particles, you may need to adjust your dilution strategy by using a lower final concentration of this compound or a slightly higher, yet still non-toxic, concentration of DMSO.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 20 mM (7.05 mg/mL) | [1] |
| DMSO | 10 mg/mL (28.37 mM) | [2] |
| DMSO | 1 mg/mL (2.84 mM) | [3] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration of 1 µM in cell culture media.
Materials:
-
This compound powder (MW: 352.39 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.52 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare a 100 µM Intermediate Solution:
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Pipette gently to mix. This is your 100 µM intermediate solution.
-
-
Prepare a 1 µM Working Solution:
-
In the final culture vessel (e.g., a well of a 6-well plate containing 1.98 mL of cells in media), add 20 µL of the 100 µM intermediate solution.
-
The final volume will be 2 mL, and the final concentration of this compound will be 1 µM. The final DMSO concentration will be 0.01%.
-
Protocol 2: C2C12 Myoblast Differentiation Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the differentiation of C2C12 myoblasts, a cell line responsive to BMP signaling.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS)
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (DM with the same final concentration of DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing and staining reagents for myogenic markers (e.g., anti-Myosin Heavy Chain antibody)
Procedure:
-
Cell Seeding:
-
Plate C2C12 myoblasts in GM at a density that will allow them to reach near-confluency within 24-48 hours.
-
-
Induction of Differentiation:
-
Once the cells are approximately 80-90% confluent, aspirate the GM and wash the cells once with PBS.
-
Replace the GM with DM.
-
-
Treatment with this compound:
-
Add the prepared this compound working solutions to the respective wells to achieve the desired final concentrations.
-
Include a vehicle control group that receives DM with the equivalent concentration of DMSO.
-
-
Incubation:
-
Incubate the cells for 3-5 days to allow for myotube formation. Replace the media with fresh DM containing this compound or vehicle every 48 hours.
-
-
Analysis of Differentiation:
-
After the incubation period, assess myotube formation. This can be done qualitatively by phase-contrast microscopy or quantitatively by immunostaining for myogenic markers like Myosin Heavy Chain (MHC) followed by imaging and analysis.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: this compound inhibits the BMP-ALK1/2-Smad signaling pathway.
References
Technical Support Center: Optimizing ML347 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of ML347 for maximal inhibition of its targets, Activin Receptor-Like Kinase 1 (ALK1) and ALK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK1 and ALK2.[1][2][3][4] By inhibiting these kinases, this compound blocks the downstream phosphorylation of Smad1, Smad5, and Smad8, which are key mediators of BMP signaling.[5][6]
Q2: What is a recommended starting point for this compound incubation time?
Based on published data, a pre-incubation time of 30 minutes to 2 hours is a reasonable starting point for many cell-based assays. For instance, a 30-minute pretreatment has been shown to be effective for similar BMP inhibitors in C2C12 cells before a 45-minute stimulation with BMP4.[1] In primary dental epithelial cells, a 2-hour incubation with 25 µM this compound was used to effectively inhibit ALK1/ALK2 and block Smad1/5 phosphorylation.[7] However, the optimal time will be cell-type and assay-dependent.
Q3: How do I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time for your cell line and experimental conditions, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound for varying durations and then measuring the desired downstream effect, such as inhibition of Smad1/5/8 phosphorylation or a functional cellular response.
Q4: What are some common readouts to assess this compound activity in a time-course experiment?
Common readouts include:
-
Western Blotting: To measure the levels of phosphorylated Smad1/5/8 (p-Smad1/5/8). A decrease in the p-Smad1/5/8 to total Smad1/5/8 ratio indicates inhibition.
-
Luciferase Reporter Assays: Using a BMP-responsive element (BRE) driving a luciferase reporter gene. A decrease in luciferase activity indicates inhibition of the signaling pathway.
-
Quantitative PCR (qPCR): To measure the expression of BMP target genes, such as ID1 (Inhibitor of DNA binding 1).
-
Functional Assays: Measuring a cell-specific response to BMP signaling, such as osteoblast differentiation (alkaline phosphatase activity) or endothelial cell sprouting.
Q5: Should I pre-incubate with this compound before adding the BMP ligand?
Yes, pre-incubating your cells with this compound before adding the BMP ligand (e.g., BMP2, BMP4, BMP6, or BMP9) is a standard practice. This allows the inhibitor to enter the cells and bind to its target kinases before the signaling cascade is initiated. A pre-incubation time of 10-30 minutes is often sufficient.[8]
Q6: What is the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | Incubation time is too short: The inhibitor may not have had enough time to reach its target and exert its effect. | Perform a time-course experiment, testing longer incubation times (e.g., 1, 2, 4, 8, and 24 hours). |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the target kinases effectively in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration (IC50) for your assay. | |
| Cell density is too high: A high cell number can lead to faster metabolism or depletion of the inhibitor. | Optimize cell seeding density. Ensure consistency in cell number across experiments. | |
| Incorrect assay conditions: The timing of ligand stimulation or the duration of the final readout may not be optimal. | Optimize the entire experimental timeline, including pre-incubation, stimulation, and readout times. | |
| Inhibition decreases over longer incubation times | Inhibitor degradation: this compound may not be stable in your cell culture medium over extended periods. | Prepare fresh inhibitor solutions for each experiment. If long-term inhibition is required, consider replenishing the medium with fresh inhibitor at regular intervals. |
| Cellular metabolism of the inhibitor: Cells may metabolize and inactivate this compound over time. | This is an inherent property of the cell line. Shorter, more acute treatments may be necessary. | |
| Development of cellular resistance: Cells may activate compensatory signaling pathways over longer incubation periods. | Analyze earlier time points to capture the primary inhibitory effect. | |
| High variability between replicates | Inconsistent cell handling: Variations in cell seeding, inhibitor addition, or lysis can lead to variability. | Ensure consistent and careful pipetting techniques. Use a master mix for inhibitor dilutions. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the inhibitor and affect cell health. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation. | |
| Cell health issues: Unhealthy or stressed cells will respond inconsistently. | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. |
Quantitative Data Summary
Table 1: In Vitro and Cell-Based IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| In Vitro Kinase Assay | ALK1 | 46 | [3][4] |
| In Vitro Kinase Assay | ALK2 | 32 | [3][4] |
| BMP4 Cell-Based Assay | C2C12BRA cells | 152 | [6] |
Table 2: Reported Incubation Times for BMP Pathway Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | Incubation Time | Readout | Reference |
| This compound | Primary Dental Epithelial Cells | 2 hours | p-Smad1/5 Inhibition | [7] |
| VU5350 or 1LWY | C2C12 cells | 30 min pre-incubation, 45 min stimulation | p-Smad1/5/8 Inhibition | [1] |
| Dorsomorphin | Osteoblasts | 30 min pre-incubation, 30 min stimulation | p-Smad1/5/8 Inhibition | |
| BMP Inhibitors | C2C12BRA cells | 5, 10, 15, or 24 hours | Luciferase Activity | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time by Western Blot
This protocol outlines a general procedure to determine the optimal incubation time of this compound for inhibiting BMP-induced Smad1/5/8 phosphorylation.
Materials:
-
Cells responsive to BMP signaling (e.g., C2C12, HepG2)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
BMP ligand (e.g., BMP4, BMP6)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p-Smad1/5/8, anti-total Smad1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free or low-serum medium and incubate for 4-16 hours. This can help to reduce basal signaling activity.
-
This compound Pre-incubation:
-
Prepare dilutions of this compound in serum-free/low-serum medium at the desired final concentration (e.g., 2x the final concentration). A good starting concentration is the IC50 value determined from literature or a preliminary dose-response experiment.
-
Aspirate the medium from the cells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Include a vehicle control (DMSO) for each time point.
-
-
BMP Ligand Stimulation:
-
Prepare the BMP ligand at 2x the final desired concentration in serum-free/low-serum medium.
-
At the end of each this compound incubation period, add the BMP ligand to the wells to achieve the final desired concentration.
-
Incubate for a fixed period of time known to induce robust Smad phosphorylation (typically 15-60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysates to microcentrifuge tubes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard protocols, probing for p-Smad1/5/8 and total Smad1.
-
-
Analysis:
-
Quantify the band intensities for p-Smad1/5/8 and total Smad1.
-
Normalize the p-Smad1/5/8 signal to the total Smad1 signal for each sample.
-
Plot the normalized p-Smad1/5/8 levels against the incubation time with this compound to determine the time point that gives maximal inhibition.
-
Protocol 2: Time-Course Experiment using a BMP-Responsive Luciferase Reporter Assay
This protocol describes how to determine the optimal this compound incubation time using a cell line stably or transiently expressing a BMP-responsive element (BRE) driving a luciferase reporter.
Materials:
-
Cells expressing a BRE-luciferase reporter (e.g., C2C12BRA)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BMP ligand (e.g., BMP4)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the BRE-luciferase reporter cells in a white, clear-bottom 96-well plate at an appropriate density.
-
This compound and BMP Ligand Co-incubation:
-
Prepare dilutions of this compound and the BMP ligand in culture medium.
-
Add the this compound and BMP ligand to the cells simultaneously. Alternatively, pre-incubate with this compound for a short period (e.g., 30 minutes) before adding the BMP ligand.
-
Incubate for a range of time points (e.g., 4, 8, 12, 24, and 48 hours). Include appropriate controls (vehicle, this compound alone, BMP ligand alone).
-
-
Luciferase Assay:
-
At the end of each incubation period, perform the luciferase assay according to the manufacturer's instructions.
-
-
Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the incubation time to identify the duration of this compound treatment that results in maximal inhibition of BMP-induced reporter activity.
-
Visualizations
Caption: this compound inhibits BMP signaling by targeting ALK1/ALK2.
Caption: Experimental workflow for time-course optimization.
References
- 1. Specific Activin Receptor–Like Kinase 3 Inhibitors Enhance Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 6. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ML347 in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML347 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1).[1][2] It blocks the phosphorylation of Smad1/5, which are downstream mediators of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2]
Q2: What is the inhibitory potency of this compound against its primary targets?
In in vitro kinase assays, this compound exhibits the following IC50 values:
| Kinase | IC50 (nM) |
| ALK1 | 46 |
| ALK2 | 32 |
Q3: How selective is this compound against other kinases?
This compound displays high selectivity for ALK1/ALK2 over other closely related kinases. Publicly available data indicates the following:
| Kinase | Selectivity vs. ALK2 | Notes |
| ALK3 (BMPR1A) | >300-fold | [1][2] |
| ALK6 (BMPR1B) | >300-fold | |
| ALK4 (ACVR1B) | Inactive | [3] |
| ALK5 (TGFBR1) | Inactive | [3] |
| BMPR2 | >3,000-fold | |
| TGFBR2 | >3,000-fold | |
| AMPK | >3,000-fold | |
| KDR/VEGFR2 | >3,000-fold (>400-fold in other sources) | [3] |
Furthermore, this compound was evaluated against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters by Eurofins, where it did not show any significant inhibition at a concentration of 10 µM, indicating a clean ancillary pharmacology profile.
Q4: Are there any known off-target effects of this compound on a broader kinase panel?
Q5: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of the ALK2 kinase. This means it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during kinase assays with this compound.
Issue 1: Higher than expected IC50 value for ALK2.
-
Possible Cause 1: Incorrect assay conditions.
-
Recommendation: Ensure your assay conditions are optimized. Key parameters to verify include:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. The reported IC50 value for this compound against ALK2 was determined at an ATP concentration of 10 µM.[3] If your assay uses a higher ATP concentration, a rightward shift in the IC50 curve is expected.
-
Enzyme and Substrate Concentrations: Use concentrations of ALK2 and the substrate (e.g., casein) that result in a linear reaction rate over the time course of your assay.
-
-
-
Possible Cause 2: Inactive this compound.
-
Recommendation: this compound is typically dissolved in DMSO. Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Issues with the kinase enzyme.
-
Recommendation: Verify the activity of your recombinant ALK2 enzyme using a known potent inhibitor, such as Staurosporine, as a positive control.
-
Issue 2: Apparent inhibition of a kinase not listed as a known off-target.
-
Possible Cause 1: High concentration of this compound.
-
Recommendation: While this compound is selective, high concentrations may lead to off-target inhibition. Perform a dose-response experiment to determine the IC50 for the observed off-target kinase. If the potency is significantly lower than for ALK1/ALK2, it is likely a concentration-dependent off-target effect.
-
-
Possible Cause 2: Assay interference.
-
Recommendation: Some compounds can interfere with certain assay formats (e.g., luciferase-based ATP detection). To rule this out, test this compound in a counterscreen without the kinase to check for direct effects on the detection reagents.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the characterization of this compound.
In Vitro Kinase Assay (General Protocol)
The kinase assays for this compound were conducted by Reaction Biology Corp. While the specific protocol for this compound is not published in full detail, it is based on their standard radiometric assay format.
-
Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate by the kinase.
-
General Procedure:
-
Test compounds are serially diluted, typically in 10-point, 3-fold dilutions starting from a high concentration (e.g., 30 µM).
-
The kinase, substrate, and cofactors are incubated with the test compound.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The phosphorylated substrate is separated from the unreacted ATP (e.g., by filter binding).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data is normalized to a positive control (e.g., Staurosporine) and a no-inhibitor (DMSO) control to calculate percent inhibition and IC50 values.
-
Specifics for ALK2 Kinase Assay
Based on available information for similar assays:[3]
-
Kinase: Recombinant human ALK2/ACVR1.
-
Substrate: Casein (e.g., 1 mg/mL).
-
ATP Concentration: 10 µM.
-
Assay Buffer (example): 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35.
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
mitigating high plasma protein binding of ML347 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ML347, a potent and selective inhibitor of the bone morphogenetic protein (BMP) type-I receptors ALK1 and ALK2. A primary challenge in the in vivo application of this compound is its high affinity for plasma proteins, which can limit its free concentration and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class. It selectively targets the activin receptor-like kinase (ALK) 1 and ALK2, which are type I receptors in the transforming growth factor-beta (TGF-β) superfamily. By inhibiting ALK1 and ALK2, this compound blocks the phosphorylation of downstream SMAD proteins (Smad1/5), thereby interfering with the canonical TGF-β/SMAD signaling pathway. This pathway is crucial in various cellular processes, including cell growth, differentiation, and apoptosis.
Q2: What is plasma protein binding and why is it a concern for this compound?
Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and alpha-1-acid glycoprotein. Only the unbound or "free" fraction of a drug is pharmacologically active and able to diffuse from the vasculature to target tissues. This compound exhibits high plasma protein binding, meaning a large proportion of the administered dose is bound to these proteins and is not immediately available to inhibit ALK1 and ALK2 in target tissues. This can significantly reduce the in vivo potency of the compound.
Q3: How high is the plasma protein binding of this compound?
In vitro pharmacokinetic studies have demonstrated that this compound has a very low free fraction in the plasma of multiple species.
Quantitative Data Summary
| Species | Free Fraction (Fu) | Percent Bound |
| Human | ~0.01-0.015 | ~98.5-99.0% |
| Rat | ~0.01-0.015 | ~98.5-99.0% |
| Mouse | ~0.01-0.015 | ~98.5-99.0% |
Data sourced from NIH Probe Reports.[1]
Troubleshooting Guide: Mitigating High Plasma Protein Binding of this compound In Vivo
Researchers encountering challenges with the in vivo efficacy of this compound may need to consider strategies to address its high plasma protein binding. Below are potential approaches and experimental considerations.
Issue 1: Low Apparent In Vivo Potency Despite High In Vitro Activity
Potential Cause: High plasma protein binding is limiting the concentration of free, active this compound at the target site.
Troubleshooting Strategies:
-
Optimize the Route of Administration: Due to high clearance after oral dosing, intraperitoneal (IP) administration is recommended for in vivo studies with this compound to maximize systemic exposure.[2]
-
Consider Formulation Strategies: While specific formulations for this compound are not extensively published, general principles for highly protein-bound drugs can be applied. The use of drug delivery systems, such as lipid-based or polymer-based nanoparticles, can alter the pharmacokinetic profile and potentially reduce interactions with plasma proteins.
-
Co-administration with a Plasma Protein Binding Displacer: This is an advanced and experimental approach. A "decoy" drug that also binds to plasma proteins, potentially with a higher affinity, can be co-administered. This may displace this compound from plasma proteins, thereby increasing its free fraction.[3] Mifepristone has been explored for this purpose with other kinase inhibitors.[3] Careful dose-finding and toxicity studies are essential for this approach.
Issue 2: Difficulty in Correlating Plasma Concentration with Target Engagement
Potential Cause: Total plasma concentration of this compound is not representative of the pharmacologically active concentration due to high protein binding.
Troubleshooting Strategies:
-
Measure the Unbound Drug Concentration: Whenever possible, analytical methods should be employed to measure the free fraction of this compound in plasma samples from in vivo studies. This provides a more accurate measure of the drug concentration available to the target tissue.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates plasma protein binding to better understand the relationship between the administered dose, the free drug concentration, and the observed biological effect.
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Rapid Equilibrium Dialysis
This method is a standard in vitro assay to determine the fraction of a drug that binds to plasma proteins.
Materials:
-
This compound stock solution (in DMSO)
-
Control plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Spike the control plasma with this compound to achieve the desired final concentration.
-
Add the this compound-spiked plasma to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber.
-
Seal the plate and incubate at 37°C with shaking for the time recommended by the RED device manufacturer (typically 4-6 hours) to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: General Protocol for Intraperitoneal (IP) Administration of this compound in Mice
This is a general guideline; specific doses and vehicle formulations should be optimized for the particular animal model and experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Sterile syringes and needles
Procedure:
-
Prepare the dosing solution by first dissolving this compound in a small amount of DMSO and then suspending it in the vehicle to the desired final concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
-
Properly restrain the mouse.
-
Lift the mouse's hindquarters and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the this compound suspension slowly.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: TGF-β/BMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Addressing High Plasma Protein Binding
Caption: A logical workflow for troubleshooting in vivo efficacy issues related to high plasma protein binding.
References
- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
why is fresh DMSO important for ML347 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of ML347, a potent and selective inhibitor of bone morphogenetic protein (BMP) receptors ALK1 and ALK2.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh dimethyl sulfoxide (DMSO) when preparing stock solutions of this compound?
The use of fresh, anhydrous DMSO is paramount for maintaining the stability and solubility of this compound. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly compromise the stability of this compound through several mechanisms:
-
Reduced Solubility: The presence of water in DMSO can decrease the solubility of this compound, a hydrophobic molecule. This can lead to the precipitation of the compound from the stock solution, resulting in an inaccurate concentration and unreliable experimental results. Several suppliers explicitly state that moisture-absorbing DMSO reduces the solubility of this compound.
-
Formation of Degradation Products: Aged or improperly stored DMSO can contain acidic impurities or oxidation byproducts. These reactive species can potentially interact with and degrade this compound, leading to a loss of potency and the formation of unknown compounds that could interfere with biological assays.
Q2: What are the visible signs that my DMSO may be old or contain too much water?
While a definitive assessment requires analytical methods, there are some indicators that your DMSO may not be suitable for use with sensitive compounds like this compound:
-
Crystallization at Room Temperature: Pure DMSO has a freezing point of 18.5°C (65.3°F). If your DMSO is solid or partially frozen at or slightly below room temperature, it is likely of high purity. Conversely, the presence of significant water will depress the freezing point.
-
Acrid Odor: Pure DMSO is odorless. A strong, garlic-like, or otherwise unpleasant odor can indicate the presence of impurities such as dimethyl sulfide (DMS) or other degradation products.
-
Cloudy Appearance of Stock Solution: If your this compound stock solution appears cloudy or contains visible precipitate immediately after dissolution (with appropriate warming and sonication as recommended), it could be a sign of poor solubility due to water in the DMSO.
Q3: How should I properly store and handle DMSO to ensure its quality?
To maintain the anhydrous nature and purity of DMSO, follow these storage and handling best practices:
-
Purchase in Small, Frequent Batches: Buy smaller quantities of high-purity, anhydrous DMSO to ensure a fresh supply.
-
Use Sealed, Inert Gas-Sparged Containers: Store DMSO in its original, tightly sealed container, preferably under an inert gas like argon or nitrogen to prevent moisture absorption.
-
Work in a Dry Environment: When preparing stock solutions, work in a low-humidity environment. Use dry glassware and pipette tips.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles and moisture introduction into the main stock, aliquot the DMSO into smaller, single-use vials upon first opening.
-
Store Properly: Store DMSO at room temperature in a dry location. Avoid storing it in a refrigerator or freezer where condensation can occur upon removal.
Troubleshooting Guides
Issue 1: this compound Precipitates from Stock Solution
| Possible Cause | Troubleshooting Step |
| Water in DMSO | Discard the current stock solution. Prepare a fresh stock solution using a new, unopened bottle of high-purity, anhydrous DMSO. |
| Low Solubility | Gently warm the solution and sonicate as recommended by the supplier to aid dissolution. Ensure the final concentration does not exceed the solubility limit (e.g., ≥5.87 mg/mL in DMSO with gentle warming). |
| Incorrect Storage | Store the stock solution at -20°C or -80°C in tightly sealed, small-volume aliquots to minimize freeze-thaw cycles. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock | Prepare a fresh stock solution of this compound in fresh, anhydrous DMSO. Perform a quality control check, such as measuring its IC50 in a reliable assay, to confirm its potency. |
| Inaccurate Concentration | If precipitation was observed in the stock solution, the actual concentration is lower than calculated. Prepare a fresh, fully dissolved stock solution. |
| DMSO-Induced Cellular Effects | Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control (media with the same concentration of DMSO) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (ALK1) | 46 nM | [1] |
| This compound IC50 (ALK2) | 32 nM | [1] |
| This compound IC50 (ALK3) | >10 µM | [1] |
| This compound Solubility in DMSO | ≥5.87 mg/mL (with gentle warming) | [1] |
| This compound Storage (Powder) | -20°C for up to 3 years | [2] |
| This compound Storage (in Solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (new, unopened bottle)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on weighing paper.
-
Transfer the weighed this compound to the sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 30-40°C in a water bath or on a heating block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro ALK2 Kinase Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions. It is based on a typical luminescence-based kinase assay format.
Materials:
-
Recombinant human ALK2 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
This compound stock solution (prepared as in Protocol 1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer at 2x the final desired concentration. Also, prepare a vehicle control (DMSO in kinase assay buffer).
-
In the wells of a white assay plate, add 5 µL of the 2x this compound serial dilution or vehicle control.
-
Prepare a 2x enzyme/substrate mixture by diluting the ALK2 enzyme and MBP substrate in kinase assay buffer.
-
Add 5 µL of the 2x enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a 2x ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro ALK2 kinase inhibition assay.
References
Technical Support Center: ML347 in Cell Signaling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML347, a selective inhibitor of ALK1 and ALK2, in cell signaling assays. Unexpected results can arise from various factors, and this guide aims to help you identify and resolve common issues.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results when using this compound in your experiments.
Question: I am not observing the expected inhibition of my BMP/TGF-β signaling pathway after treating cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of inhibition. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO.[1][2] Ensure that you have completely dissolved the compound and are using a fresh stock solution. Repeated freeze-thaw cycles can reduce its activity.
-
Concentration: The reported IC50 values for this compound are 46 nM for ALK1 and 32 nM for ALK2.[1][2][3][4][5] In cell-based assays, a higher concentration may be required. A concentration of 152 nM has been shown to be effective in a BMP4-responsive luciferase reporter assay.[4][6] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Check Experimental Protocol:
-
Pre-incubation time: The duration of pre-incubation with this compound before stimulating the cells with a ligand (e.g., BMP4 or TGF-β1) is critical. A short pre-incubation time may not be sufficient for the inhibitor to enter the cells and bind to its target. We recommend a pre-incubation time of at least 30-60 minutes.
-
Ligand Concentration: The concentration of the stimulating ligand can influence the apparent potency of the inhibitor. If the ligand concentration is too high, it may overcome the inhibitory effect of this compound. Consider using a lower concentration of the ligand.
-
-
Confirm Target Expression and Pathway Activity:
-
Receptor Expression: Verify that your cells express ALK1 and/or ALK2, the primary targets of this compound. You can check this by Western blot or qPCR.
-
Pathway Activation: Ensure that the BMP/TGF-β signaling pathway is active in your cell line. You can do this by measuring the phosphorylation of Smad1/5, a downstream target of ALK1/2, in response to ligand stimulation.[3]
-
Troubleshooting Workflow for Lack of Inhibition
Caption: Troubleshooting logic for addressing a lack of this compound-mediated inhibition.
Question: I am observing unexpected activation of a different signaling pathway after this compound treatment. Is this an off-target effect?
Answer: While this compound is a highly selective inhibitor of ALK1 and ALK2, off-target effects are a possibility with any small molecule inhibitor.[6][7][8] Here’s how to approach this observation:
-
Review the Selectivity Profile: this compound has been shown to be highly selective for ALK1/2 over ALK3, ALK4, ALK5, ALK6, BMPR2, TGFBR2, AMPK, and KDR/VEGFR2.[6] However, its effects on a broader range of kinases may not be fully characterized.
-
Perform Control Experiments:
-
Use a structurally different inhibitor: To confirm that the observed effect is specific to the inhibition of ALK1/2 and not an artifact of this compound's chemical structure, use another known ALK1/2 inhibitor (e.g., Dorsomorphin, although less selective) as a comparison.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of ALK1 or ALK2 to see if it reverses the unexpected phenotype.
-
-
Investigate Pathway Crosstalk: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another. The BMP signaling pathway is known to interact with other pathways, such as the NF-κB and AP-1 signaling pathways.[9]
Signaling Pathway Crosstalk
Caption: Potential crosstalk between the BMP pathway and other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: We recommend starting with a concentration range of 100 nM to 1 µM. A specific study showed an IC50 of 152 nM in a BMP4-induced luciferase reporter assay in C2C12BRA cells.[4][6] However, the optimal concentration can vary depending on the cell type, so a dose-response experiment is always recommended.
Q2: Is this compound cytotoxic?
A2: this compound has been reported to show no cytotoxicity in the assays in which it was originally characterized.[6] However, cytotoxicity can be cell-type dependent. It is good practice to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line, especially when using higher concentrations or longer incubation times.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to make a stock solution.[1] For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Consult the manufacturer's datasheet for specific storage recommendations.
Q4: What are the primary targets of this compound?
A4: The primary targets of this compound are Activin receptor-like kinase 1 (ALK1) and Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[3][10] It is a highly selective inhibitor with significantly lower activity against other related kinases like ALK3.[1][4]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (ALK1) | 46 nM | - | In vitro kinase assay | [1][2][3] |
| IC50 (ALK2) | 32 nM | - | In vitro kinase assay | [1][2][3][4][5] |
| IC50 (ALK3) | >10,000 nM | - | In vitro kinase assay | [4][5] |
| IC50 (BMP4) | 152 nM | C2C12BRA | Luciferase reporter assay | [4][6] |
Experimental Protocols
Basic Protocol for a Luciferase Reporter Assay to Test this compound Activity:
-
Cell Seeding: Seed cells (e.g., C2C12BRA) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with a BMP-responsive luciferase reporter construct (e.g., containing a BRE - BMP Response Element) and a constitutively active control reporter (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Ligand Stimulation: Add the BMP ligand (e.g., BMP4) to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated, unstimulated control.
Experimental Workflow for Luciferase Assay
Caption: A typical experimental workflow for a luciferase reporter assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound|cas 1062368-49-3|Price|Buy|DC Chem [dcchemicals.com]
- 6. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors impair B-cell immune responses in CML through off-target inhibition of kinases important for cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn.aminer.org [cn.aminer.org]
- 9. Transcriptional coactivators potentiating AP-1 function in bone [ouci.dntb.gov.ua]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Technical Support Center: Assessing ML347 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of ML347, a selective inhibitor of activin receptor-like kinase 2 (ALK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of ALK2, a bone morphogenetic protein (BMP) type I receptor. Its primary mechanism of action is to block the phosphorylation of Smad1/5, which are downstream effectors in the BMP signaling pathway.[1][2] This inhibition is ATP-competitive. This compound exhibits over 300-fold selectivity for ALK2 over the closely related ALK3.[1][2]
Q2: Is this compound expected to be cytotoxic to cell lines?
Based on available data, this compound is not expected to exhibit acute cytotoxicity at typical working concentrations. Studies have shown that this compound displays no cytotoxicity in various cell-based assays at concentrations up to 30 μM.[3]
Q3: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][4] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C for long-term use.[2][5] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound for inhibiting ALK2 signaling is in the nanomolar range. The reported IC50 value for ALK2 inhibition is 32 nM.[1][2] For cell-based functional assays, such as inhibiting BMP4 signaling, the IC50 is around 152 nM.[4] Therefore, cytotoxicity is not expected at these efficacious concentrations.
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed in this compound-Treated Cells
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (e.g., ≤ 0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Off-Target Effects at High Concentrations | Although this compound is highly selective, using excessively high concentrations may lead to off-target effects. If possible, perform a dose-response curve to determine the lowest effective concentration for your experiment. |
| Contamination | Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma) which can cause cell death. |
| Incorrect Compound Handling | Ensure proper storage of the this compound powder at -20°C.[2] When preparing solutions, ensure the compound is fully dissolved. Sonication may be recommended.[2] |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the results of cytotoxicity assays. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Assay Interference | Some compounds can interfere with the readouts of certain cytotoxicity assays (e.g., colorimetric or fluorometric assays). If you suspect interference, consider using an orthogonal assay method that relies on a different detection principle. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound is consistent across all experiments. |
Quantitative Data
As this compound is reported to have low to no cytotoxicity at effective concentrations, a traditional IC50 table for cytotoxicity is not applicable. Instead, the following table summarizes the known lack of cytotoxic effects.
| Cell Line/Assay Type | This compound Concentration | Observed Cytotoxicity | Reference |
| Various Cell-Based Assays | Up to 30 μM | No acute toxicity observed | [3] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Tetrazolium-Based (MTT/XTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Assay:
-
Add 10-20 µL of MTT or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Anhydrous DMSO
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay.
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
LDH Assay:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit instructions (usually 10-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Subtract the background absorbance (from the negative control) from all readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, comparing the LDH release in treated wells to the maximum LDH release control.
-
Visualizations
Caption: this compound inhibits the BMP signaling pathway by blocking ALK2.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML 347 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
avoiding ML347 precipitation in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding precipitation of ML347 in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of activin receptor-like kinase 1 (ALK1) and ALK2.[1][2] It functions by blocking the phosphorylation of Smad1/5, which are key downstream effectors of the TGF-β signaling pathway.[1][2]
Q2: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL (28.38 mM).[1][3] It is important to use fresh, anhydrous DMSO, as the solvent can absorb moisture, which may reduce the solubility of the compound.[1][3] this compound is generally considered insoluble in water and ethanol.[3][4]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of compounds like this compound, which are dissolved in a high concentration of an organic solvent like DMSO, is a common issue when they are diluted into an aqueous solution such as cell culture medium.[5][6][7] The dramatic change in solvent polarity reduces the compound's solubility, causing it to come out of solution.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%.[8] Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5][8]
Q5: How should I store my this compound stock solution?
This compound powder can be stored at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Compound Handling and Stock Solution Preparation
Proper handling of the compound from the start is critical.
-
Issue: Difficulty dissolving the this compound powder.
-
Issue: Stock solution appears cloudy or has visible particles.
-
Solution: Ensure the compound is fully dissolved. If sonication or gentle warming does not resolve the issue, consider preparing a fresh stock solution. It is also advisable to centrifuge the stock solution at a high speed and use the supernatant for your experiments to remove any undissolved particulates.
-
Dilution of this compound into Culture Medium
The dilution step is the most common point of precipitation.
-
Issue: Precipitate forms immediately upon adding the this compound stock solution to the culture medium.
-
Troubleshooting Steps:
-
Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated stock solution in DMSO to get closer to the final desired concentration.[5] This reduces the localized high concentration of this compound when it first contacts the aqueous environment.
-
Stepwise Dilution into Medium: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise approach. Add a small volume of the this compound/DMSO solution to a small volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the rest of your culture medium.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your culture medium, ensuring it remains within the tolerated range for your specific cell line (generally not exceeding 0.5%).[8] Always run a vehicle control with the adjusted DMSO concentration.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Rapid Mixing: Ensure rapid and thorough mixing of the medium immediately after adding the this compound stock solution.
-
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 352.39 g/mol | [1][2] |
| Solubility in DMSO | 10 mg/mL (28.38 mM) | [1][3] |
| Recommended Final DMSO Concentration in Culture | < 0.5% (ideally ≤ 0.1%) | [5][8] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (DMSO Stock) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for several minutes to ensure the compound is fully dissolved.[8][9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol is designed to minimize precipitation upon dilution.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in fresh, anhydrous DMSO. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1 mM intermediate dilution.
-
Final Dilution: While gently swirling the pre-warmed culture medium, add the required volume of the this compound stock (or intermediate dilution) dropwise to the medium. Ensure the final DMSO concentration remains below 0.5%.
-
Mix Thoroughly: Immediately after adding the compound, cap the tube or flask and mix gently but thoroughly by inverting it several times.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, it may redissolve with gentle mixing and incubation at 37°C.[8]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of culture medium.
Visualizations
Caption: Workflow for preparing and applying this compound to cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
controlling for ML347 off-target activity on other kinases
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ML347 and controlling for its potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound, also known as LDN 193719, is a small molecule inhibitor.[1][2] Its primary targets are Activin receptor-like kinase 1 (ALK1) and ALK2, which are type I receptors in the bone morphogenetic protein (BMP) signaling pathway.[1][3][4] this compound functions as an ATP-competitive antagonist for these receptors.[3] By inhibiting ALK1 and ALK2, this compound blocks the phosphorylation of downstream mediators Smad1 and Smad5, key components of the TGF-β and BMP signaling cascades.[1][4]
Q2: What are off-target effects and why are they a concern when using kinase inhibitors like this compound?
Off-target effects refer to the unintended interactions of a drug or compound with molecules other than its intended target. For a kinase inhibitor like this compound, this means inhibiting other kinases besides ALK1 and ALK2. These unintended interactions can lead to misinterpretation of experimental results, where an observed biological effect is mistakenly attributed to the inhibition of the primary target when it is actually caused by an off-target activity. This can also result in cellular toxicity or other unforeseen side effects.[5][6] Therefore, it is crucial to perform experiments that can distinguish between on-target and off-target effects.
Q3: How selective is this compound?
This compound is recognized for its high selectivity for ALK1 and ALK2 over other closely related kinases, particularly ALK3.[1][4] Biochemical assays have demonstrated that this compound is over 300-fold more selective for ALK2 compared to ALK3 and ALK6.[3][4]
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Notes |
|---|---|---|
| ALK2 | 32 | Primary Target[1][2][3][7] |
| ALK1 | 46 | Primary Target[1][2][7] |
| ALK3 | >10,000 | >300-fold selective for ALK2 vs. ALK3[2][3] |
| ALK4 | >10,000 | Highly selective[3] |
| ALK5 | >10,000 | Highly selective[3] |
| ALK6 | >10,000 | Highly selective[3] |
| AMPK | >10,000 | Highly selective[3] |
| KDR/VEGFR2 | >10,000 | Highly selective[3] |
This table summarizes data from published biochemical kinase assays. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Q4: What initial steps should I take to control for potential off-target effects in my experiments?
To ensure the effects you observe are due to the inhibition of ALK1/ALK2, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect (e.g., inhibition of Smad1/5 phosphorylation) to minimize the risk of engaging off-target kinases, which typically have lower binding affinities.
-
Employ a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound, if available. This helps to control for effects related to the chemical scaffold itself, rather than the specific pharmacophore responsible for kinase inhibition.
-
Use a Positive Control: Utilize a well-characterized inhibitor of the same pathway as a benchmark for your results.[6]
-
Confirm Target Engagement in Cells: It's essential to verify that this compound is interacting with its intended targets within the complex environment of a living cell.[8]
Troubleshooting Guides
Problem: I am observing a phenotype with this compound, but I am unsure if it is a result of on-target ALK1/ALK2 inhibition.
Solution: A series of validation experiments can help confirm that the observed phenotype is a direct result of on-target activity.
-
Biochemical and Cellular Assays: Start by confirming target inhibition in your specific experimental system.
-
Genetic Approaches: Use genetic tools to mimic the effect of the inhibitor.
-
Rescue Experiments: Perform a rescue experiment to demonstrate that the phenotype can be reversed by reintroducing a functional target that is resistant to the inhibitor.
Below is a logical workflow to dissect on-target versus off-target effects.
Caption: Workflow for validating on-target vs. off-target effects of this compound.
Problem: My results are inconsistent or show high background.
Solution: Inconsistent results can arise from issues with compound handling, assay conditions, or cell health.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad1/5 Inhibition
This protocol verifies that this compound inhibits its intended target, ALK2, by measuring the phosphorylation of its downstream substrate, Smad1/5.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 cells) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes to induce Smad1/5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Smad1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-Smad1/5 to total Smad1 and normalize to the stimulated vehicle control.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This assay quantitatively measures the binding of this compound to ALK2 in live cells, confirming target engagement.[9]
Methodology:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding for ALK2 fused to NanoLuc® luciferase and a carrier DNA. Plate the transfected cells into 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium.
-
Tracer Addition: Add the NanoBRET® Kinase Tracer to the wells containing the cells. This tracer is a fluorescent ligand that binds to the ATP pocket of the kinase.
-
Inhibitor Treatment: Add the serially diluted this compound or vehicle control to the wells and incubate for 2 hours in a CO2 incubator.
-
Detection: Add NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Signal Measurement: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) signals simultaneously.
-
Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw BRET ratios to milliBRET units (mBU). Plot the mBU values against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the apparent cellular affinity of this compound for ALK2.[9]
Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
This protocol is a gold-standard method to confirm that an observed phenotype is due to the inhibition of a specific target. It involves introducing a version of the target kinase that has been mutated to be insensitive to the inhibitor.
Methodology:
-
Design Resistant Mutant: Identify the ATP-binding pocket of ALK2 and introduce a point mutation (a "gatekeeper" mutation) that sterically hinders this compound binding without abolishing the kinase's catalytic activity.
-
Clone and Express: Clone the wild-type (WT) ALK2 and the resistant-mutant ALK2 into expression vectors.
-
Generate Cell Lines: Create stable cell lines or use transient transfection to express WT ALK2, the resistant-mutant ALK2, or an empty vector control in cells where the endogenous ALK2 has been knocked down or knocked out.
-
Phenotypic Assay: Treat all three cell lines (empty vector, WT ALK2, and resistant-mutant ALK2) with this compound at a concentration known to cause the phenotype of interest.
-
Analysis:
-
Empty Vector Control: The phenotype should be observed upon this compound treatment (assuming endogenous ALK2 is present and sufficient).
-
WT ALK2 Overexpression: The phenotype should still be observed, as both endogenous and overexpressed ALK2 are inhibited by this compound.
-
Resistant-Mutant ALK2 Expression: If the phenotype is reversed or significantly attenuated in the presence of this compound, it strongly indicates that the effect is on-target.[10]
-
Signaling Pathway Diagram
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/ALK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. mdpi.com [mdpi.com]
interpreting variable IC50 values for ML347
Here is a technical support guide to help you interpret the variable IC50 values of ML347.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the variable IC50 values observed for the ALK1 and ALK2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: Why do I see different IC50 values for this compound in the literature and in my own experiments?
A1: It is common to observe different IC50 values for a compound like this compound across various studies. This variability primarily stems from differences in experimental setup. The two main types of assays used to determine IC50 values are biochemical (cell-free) assays and cell-based assays, which often yield different results.
-
Biochemical (Cell-Free) Assays: These assays measure the direct interaction between the inhibitor and its purified target protein (e.g., ALK1 or ALK2 kinase). They typically produce lower IC50 values because there are no cellular barriers for the compound to cross. For this compound, reported IC50 values from cell-free assays are approximately 32 nM for ALK2 and 46 nM for ALK1.[1][2][3][4][5][6]
-
Cell-Based Assays: These experiments are conducted using whole cells. The inhibitor must cross the cell membrane and contend with cellular metabolism to reach its target. This more complex environment often results in a higher IC50 value. For instance, this compound's inhibition of BMP4 signaling in a functional cell-based assay is reported to have an IC50 of 152 nM.[1][4][5][7]
Q2: What is the expected IC50 range for this compound?
A2: The expected IC50 will depend on your experimental design. For direct inhibition of purified ALK1 and ALK2 kinases in a cell-free system, you should expect values in the low nanomolar range. In cell-based assays measuring the downstream effects of ALK1/2 inhibition (like BMP4 signaling), the IC50 is expected to be higher. A value of 15 nM has also been reported in BMP-responsive C2C12BRA cells.[2]
Q3: How does the selectivity of this compound affect its IC50?
A3: this compound is a highly selective inhibitor. It is over 300-fold more selective for ALK2 compared to ALK3 and ALK6.[4][6][7] This means you will observe a much higher IC50 value for ALK3 (e.g., >10,000 nM) and ALK6 (e.g., ~9,830 nM) than for ALK1 and ALK2.[4][7] This high selectivity is a key feature of the compound.
Data Presentation: Reported IC50 Values for this compound
| Target | Assay Type | Reported IC50 Value |
| ALK2 (ACVR1) | Biochemical (Cell-Free Kinase Assay) | 32 nM[1][2][4][5] |
| ALK1 | Biochemical (Cell-Free Kinase Assay) | 46 nM[1][2][4][5] |
| BMP4 Signaling | Cell-Based Functional Assay | 152 nM[1][4][5] |
| ALK2 | Cell-Based Assay (C2C12BRA cells) | 15 nM[2] |
| ALK3 (BMPR1A) | Biochemical (Cell-Free Kinase Assay) | >10,800 nM[4][7] |
| ALK6 | Biochemical (Cell-Free Kinase Assay) | 9,830 nM[7] |
Troubleshooting Guide
If your experimental IC50 values for this compound are inconsistent or unexpected, consider the following troubleshooting steps.
| Issue | Possible Cause | Recommended Action |
| Higher than expected IC50 in a biochemical assay | Compound Degradation: Improper storage may have led to compound degradation. | Store this compound powder at +4°C and stock solutions at -20°C or -80°C for long-term stability.[1][3] Avoid repeated freeze-thaw cycles.[2] |
| Inaccurate Concentration: Errors in preparing stock solutions or dilutions. | Recalculate all concentrations. Ensure the compound is fully dissolved. Use fresh, high-quality DMSO for stock preparation as this compound is insoluble in water and ethanol.[2][4] | |
| Assay Component Issue: Problems with the enzyme, substrate, or ATP concentration. | Verify the activity of the kinase and the concentration of all reagents. Ensure ATP concentration is appropriate for the assay, as it can compete with ATP-competitive inhibitors. | |
| Lower than expected IC50 in a cell-based assay | Cell Line Sensitivity: The cell line used may be particularly sensitive to ALK1/2 inhibition. | Review the literature for typical responses of your chosen cell line. Consider that different cell models can produce varied results.[8] |
| Off-Target Effects: At high concentrations, the compound may have off-target effects. | Perform a dose-response curve over a wide range of concentrations. This compound is highly selective, but it's good practice to confirm. | |
| High variability between replicates | Compound Precipitation: this compound may be precipitating out of the solution in your assay medium. | Check the solubility of this compound in your final assay buffer. The use of fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2] |
| Inconsistent Cell Seeding or Reagent Addition: Variation in cell numbers or inconsistent liquid handling. | Ensure uniform cell seeding density and use calibrated pipettes for all additions. |
Experimental Protocols
Below are generalized methodologies for the key experiments cited for this compound to help you design your own.
Biochemical (Cell-Free) Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the kinase activity of purified ALK1 or ALK2.
-
Reagents: Purified recombinant ALK1 or ALK2 enzyme, kinase buffer, ATP (often radiolabeled, e.g., [γ-33P]ATP), and a suitable substrate.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a reaction plate, add the kinase, the substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Cell-Based BMP4 Signaling Assay
This protocol measures the ability of this compound to inhibit the downstream signaling cascade initiated by BMP4 in a cellular context.
-
Cell Line: A BMP-responsive cell line, such as C2C12BRA cells, which often contain a BMP-responsive element driving a reporter gene (e.g., luciferase).[2][5]
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a set period (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of BMP4 to activate the signaling pathway.
-
Incubate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the data to control wells and plot the percentage of inhibition against the logarithm of this compound concentration to calculate the IC50.
-
Mandatory Visualization
This compound Mechanism of Action in the BMP Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Bone Morphogenetic Proteins (BMPs) bind to Type II and Type I receptors (like ALK1/2), leading to the phosphorylation of the Type I receptor. This activated receptor then phosphorylates SMAD proteins (SMAD1/5), which complex with SMAD4, translocate to the nucleus, and regulate gene expression. This compound acts by directly inhibiting the kinase activity of ALK1 and ALK2, thus blocking the phosphorylation of SMADs.
Caption: this compound inhibits the BMP signaling pathway by targeting ALK1/ALK2 receptors.
References
- 1. ML 347 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | ALK | TGF-beta/Smad | TargetMol [targetmol.com]
Validation & Comparative
A Head-to-Head Comparison of ML347 and Dorsomorphin for ALK2 Inhibition
In the landscape of small molecule inhibitors targeting Activin receptor-like kinase 2 (ALK2), both ML347 and dorsomorphin have emerged as critical tools for researchers in cellular biology and drug development. Their utility in studying the ALK2 signaling pathway, implicated in various physiological and pathological processes, including bone formation and diseases like Fibrodysplasia Ossificans Progressiva (FOP), is well-established. This guide provides an objective comparison of this compound and dorsomorphin, focusing on their performance as ALK2 inhibitors, supported by experimental data.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating higher potency.
This compound was developed as a more selective analog of dorsomorphin.[1] Experimental data from various kinase assays demonstrate that while both compounds inhibit ALK2, this compound exhibits significantly greater selectivity, particularly against other BMP type I receptors like ALK3 and ALK6, and lacks the off-target inhibition of AMP-activated protein kinase (AMPK) that is characteristic of dorsomorphin.[2][3]
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | ALK2 | 32 | >300-fold selective for ALK2 over ALK3 | [1] |
| ALK1 | 46 | [4] | ||
| ALK3 | >10,000 | [1] | ||
| ALK6 | 9,830 | [1] | ||
| AMPK | No significant inhibition | |||
| Dorsomorphin | ALK2 | Varies (approx. 100-200) | Inhibits ALK2, ALK3, and ALK6 | [3] |
| ALK3 | Varies | [3] | ||
| ALK6 | Varies | [3] | ||
| AMPK | Kᵢ = 109 | Potent inhibitor | [2] | |
| VEGFR2 | Inhibits | [5][6] |
ALK2 Signaling Pathway
The ALK2 signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand to a complex of type I (including ALK2) and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the type II receptor. Activated ALK2 then phosphorylates downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified ALK2 enzyme.
Experimental Workflow:
Methodology:
-
Reagent Preparation: Recombinant purified ALK2 kinase is diluted to the desired concentration in kinase assay buffer. Serial dilutions of this compound and dorsomorphin are prepared in DMSO and then diluted in the assay buffer. A solution containing ATP and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) is also prepared.
-
Incubation: The ALK2 enzyme is pre-incubated with varying concentrations of the inhibitors (or DMSO as a vehicle control) in a 96-well or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP/substrate mixture to each well. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based BMP Signaling Assay (In Situ)
This assay measures the inhibition of the ALK2 signaling pathway within a cellular context. A common method involves using a luciferase reporter gene under the control of a BMP-responsive element (BRE).
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., C2C12 myoblasts or HEK293 cells) is cultured and transfected with a BRE-luciferase reporter plasmid. This plasmid contains multiple copies of the SMAD1/5/8 binding site upstream of the luciferase gene.
-
Inhibitor Treatment: The transfected cells are pre-treated with various concentrations of this compound or dorsomorphin for a short period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a BMP ligand (e.g., BMP-2, BMP-4, or BMP-7) to activate the ALK2 signaling pathway.
-
Luciferase Assay: After an incubation period (e.g., 16-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The percentage of inhibition of BMP-induced luciferase activity is calculated for each inhibitor concentration, and the IC50 value is determined.
Western Blotting for Phospho-SMAD1/5/8
This technique is used to directly assess the effect of the inhibitors on the phosphorylation of the downstream effectors of ALK2.
Methodology:
-
Cell Treatment: Cells responsive to BMP signaling are treated with this compound or dorsomorphin at various concentrations for a specified time, followed by stimulation with a BMP ligand.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of SMAD1/5/8. A loading control antibody (e.g., against GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.
-
Analysis: The intensity of the bands corresponding to phospho-SMAD1/5/8 is quantified and normalized to the loading control. This allows for a comparison of the levels of SMAD phosphorylation in the presence and absence of the inhibitors.
Conclusion
Both this compound and dorsomorphin are valuable tools for the study of ALK2 signaling. However, their distinct selectivity profiles make them suitable for different experimental contexts. Dorsomorphin, with its broader inhibitory profile that includes ALK3, ALK6, and AMPK, can be useful for studying the effects of inhibiting multiple related pathways.[2][3] In contrast, this compound's high selectivity for ALK2 over ALK3 and its lack of AMPK inhibition make it the superior choice for experiments where the specific role of ALK2 needs to be dissected without confounding off-target effects.[1] Researchers should carefully consider these differences when selecting an inhibitor for their studies to ensure the accurate interpretation of their results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. compound-56.com [compound-56.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ML347 and LDN-193189 Selectivity Profiles
In the landscape of small molecule inhibitors targeting the Bone Morphogenetic Protein (BMP) signaling pathway, ML347 and LDN-193189 have emerged as critical research tools. Both compounds are potent inhibitors of the Activin receptor-like kinase (ALK) family of type I BMP receptors, playing a crucial role in cellular differentiation, proliferation, and apoptosis. However, their distinct selectivity profiles dictate their suitability for specific research applications. This guide provides a comprehensive comparison of this compound and LDN-193189, focusing on their target selectivity, supported by experimental data and detailed methodologies.
Selectivity Profile Comparison
The primary distinction between this compound and LDN-193189 lies in their selectivity for different ALK isoforms. This compound is a highly selective inhibitor of ALK1 and ALK2, with a pronounced preference for ALK2 over ALK3.[1][2] In contrast, LDN-193189 is a potent inhibitor of ALK2 and ALK3.[3][4] This difference in selectivity is critical for researchers looking to dissect the specific roles of these ALK isoforms in various biological processes.
| Target | This compound (IC50) | LDN-193189 (IC50) | References |
| ALK1 (ACVRL1) | 46 nM | 310 nM | [3][5] |
| ALK2 (ACVR1) | 32 nM | ~10 nM (in cells) | [5][6] |
| ALK3 (BMPR1A) | >10,000 nM | ~11 nM (in cells) | [2][3] |
| ALK6 (BMPR1B) | >10,000 nM | Inhibits | [6] |
| VEGFR2 (KDR) | >10,000 nM | - | [6] |
Table 1: Comparative IC50 values of this compound and LDN-193189 against primary ALK targets.
Beyond their primary targets, the broader kinome selectivity of these inhibitors is a key consideration. Kinome-wide profiling has revealed that LDN-193189 exhibits a more promiscuous profile, potently inhibiting a number of other protein kinases.[4][7] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results. This compound, on the other hand, demonstrates a cleaner selectivity profile with minimal off-target activity against a panel of related kinases.[2][6]
Signaling Pathway Inhibition
Both this compound and LDN-193189 exert their effects by inhibiting the BMP signaling pathway. BMP ligands bind to a complex of type I and type II receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (ALK), which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression. By inhibiting ALK1/2 (this compound) or ALK2/3 (LDN-193189), these compounds block the phosphorylation of SMADs and subsequent downstream signaling.
Experimental Protocols
The determination of kinase inhibitor selectivity is a multi-faceted process involving both biochemical and cell-based assays.
Biochemical Kinase Assays:
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
-
Principle: Recombinant kinase, a specific substrate (e.g., a peptide), and ATP (often containing ³²P or ³³P in the gamma-phosphate position) are incubated with varying concentrations of the inhibitor.
-
Procedure: The reaction is allowed to proceed for a set time and then stopped. The phosphorylated substrate is then separated from the unreacted ATP, and the amount of incorporated radioactivity is measured.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assays:
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of a specific signaling event within intact cells.
-
In-Cell Western Assay: This high-throughput method quantifies the phosphorylation of a target protein (e.g., SMAD1/5/8) in cells.
-
Procedure: Cells are plated in microplates, treated with the inhibitor, and then stimulated with a BMP ligand. After stimulation, the cells are fixed and permeabilized. Two primary antibodies are used: one that recognizes the phosphorylated form of the target protein and another that recognizes the total amount of the target protein. These are then detected with fluorescently labeled secondary antibodies.
-
Data Analysis: The fluorescence intensity for both the phosphorylated and total protein is measured using an imaging system. The ratio of phosphorylated to total protein is calculated to determine the extent of signaling inhibition.
-
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing BMP-responsive elements (BREs).
-
Procedure: Cells are transfected with the BRE-reporter construct. The cells are then treated with the inhibitor and stimulated with a BMP ligand.
-
Data Analysis: The level of reporter gene expression (e.g., luciferase activity) is measured and is proportional to the activity of the BMP signaling pathway.
-
Conclusion
The choice between this compound and LDN-193189 should be guided by the specific research question. For studies requiring precise inhibition of ALK1 and ALK2 with minimal off-target effects, this compound is the superior choice due to its high selectivity, particularly its ability to discriminate between ALK2 and ALK3. For broader inhibition of the BMP pathway through ALK2 and ALK3, LDN-193189 is a potent option; however, researchers must be mindful of its potential off-target activities and include appropriate controls to validate their findings. The data and methodologies presented in this guide provide a framework for making an informed decision and designing rigorous experiments in the study of BMP signaling.
References
- 1. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Strategies for Assaying BMP Signaling Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 347 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
advantages of ML347 over other BMP inhibitors
A Comprehensive Comparison of ML347 and Other BMP Inhibitors for Researchers
For researchers and professionals in drug development, selecting the right tool to modulate the Bone Morphogenetic Protein (BMP) signaling pathway is critical. This guide provides an in-depth comparison of this compound, a potent and selective BMP inhibitor, with other commonly used alternatives. We will delve into its advantages, supported by quantitative data, and provide detailed experimental protocols for key assays.
This compound: A Superior Probe for BMP Signaling
This compound has emerged as a valuable research tool due to its high potency and exceptional selectivity for Activin receptor-like kinase 1 (ALK1) and ALK2 over other BMP type I receptors. This specificity minimizes off-target effects, providing clearer insights into the biological roles of ALK1 and ALK2.
Key Advantages of this compound:
-
High Potency: this compound exhibits low nanomolar IC50 values against its primary targets, ALK1 and ALK2.
-
Exceptional Selectivity: It demonstrates remarkable selectivity, particularly against ALK3, a feature not seen in many other BMP inhibitors like Dorsomorphin and LDN-193189.[1] This allows for more precise dissection of ALK1/2-mediated signaling pathways.
-
Reduced Off-Target Effects: Compared to broader-spectrum inhibitors, this compound has fewer known off-target activities, leading to more reliable experimental outcomes.
Quantitative Comparison of BMP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used BMP inhibitors against various kinases. Lower values indicate higher potency.
| Inhibitor | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK6 (nM) | VEGFR2 (KDR) (nM) |
| This compound | 46 | 32 | 10,800 | 9,830 | 19,700 |
| LDN-193189 | 0.8 | 0.8 | 5.3 | 16.7 | 215 |
| Dorsomorphin | - | Potent | Potent | - | 25 |
| K02288 | 1.8 | 1.1 | 6.4 | - | - |
Data compiled from multiple sources. Specific values may vary between studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize BMP inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ALK2 kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ALK2 enzyme and MBP substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
BMP-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of SMADs in response to BMP signaling.
Materials:
-
C2C12 myoblast cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
BMP-responsive element (BRE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant human BMP4
-
This compound and other test compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed C2C12 cells in a 96-well plate.
-
Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with a constant concentration of BMP4 (e.g., 10 ng/mL).
-
Incubate for 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and calculate the IC50 values.
-
SMAD1/5 Phosphorylation Western Blot
This assay directly measures the phosphorylation of SMAD1 and SMAD5, a key downstream event in the canonical BMP signaling pathway.
Materials:
-
C2C12 cells
-
Serum-free DMEM
-
Recombinant human BMP4
-
This compound and other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD1/5 and anti-total-SMAD1/5 or a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed C2C12 cells and grow to near confluence.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with different concentrations of inhibitors for 1 hour.
-
Stimulate with BMP4 (e.g., 50 ng/mL) for 1 hour.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total SMAD1/5 or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of SMAD1/5 phosphorylation.
-
References
Head-to-Head Comparison: ML347 vs. K02288 in BMP Signaling Inhibition
For researchers and drug development professionals investigating the intricate Bone Morphogenetic Protein (BMP) signaling pathway, the choice of small molecule inhibitors is critical. Among the available options, ML347 and K02288 have emerged as potent tools for targeting Activin Receptor-Like Kinase 2 (ALK2), a key type I BMP receptor. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection of the most appropriate inhibitor for specific research needs.
Executive Summary
Both this compound and K02288 are potent inhibitors of ALK2, effectively blocking the canonical BMP-Smad signaling cascade. This compound, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates high selectivity for ALK2 over the closely related ALK3. K02288, a 2-aminopyridine-based inhibitor, exhibits low nanomolar potency against ALK1, ALK2, and ALK6. While both are valuable research tools, their distinct selectivity profiles and reported cell-based potencies warrant careful consideration.
Data Presentation
The following table summarizes the key quantitative data for this compound and K02288 based on available experimental evidence.
| Parameter | This compound | K02288 | Reference |
| Target(s) | ALK1, ALK2 | ALK1, ALK2, ALK6 | [1][2] |
| Chemical Scaffold | Pyrazolo[1,5-a]pyrimidine | 2-aminopyridine | [3][4] |
| IC50 vs. ALK1 | 46 nM | 1.8 nM | [1][5] |
| IC50 vs. ALK2 | 32 nM | 1.1 nM | [2] |
| IC50 vs. ALK3 | >10,000 nM (>300-fold selective for ALK2) | 34.4 nM | [5] |
| IC50 vs. ALK6 | 9,830 nM | 6.4 nM | [5] |
| Cell-Based BMP4 Assay IC50 | 152 nM (in C2C12-BRE-Luc cells) | ~100 nM (pSmad1/5/8 inhibition in C2C12 cells) | [4] |
| Kinase Selectivity | Highly selective for ALK2 over ALK3. Inactive against a panel of other closely related kinases. | Highly selective against a panel of 250 kinases, with some off-target activity against ABL and ARG at 0.1 µM. | [6] |
Signaling Pathway and Mechanism of Action
This compound and K02288 act as ATP-competitive inhibitors of the ALK2 kinase domain. By binding to the ATP pocket, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of Smad1, Smad5, and Smad8. This inhibition prevents the formation of the Smad1/5/8-Smad4 complex and its subsequent translocation to the nucleus, ultimately leading to the downregulation of BMP target gene transcription.
Caption: BMP signaling pathway and points of inhibition by this compound and K02288.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro ALK2 Kinase Assay (ATP Competition)
This assay quantifies the ability of an inhibitor to compete with ATP for binding to the ALK2 kinase domain.
Materials:
-
Recombinant human ALK2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for ALK2)
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
This compound or K02288 at various concentrations
-
96-well plates
-
Incubator
-
Detection system (scintillation counter or luminometer)
Procedure:
-
Prepare a reaction mixture containing the ALK2 enzyme and substrate in the kinase buffer.
-
Add serial dilutions of the inhibitor (this compound or K02288) or vehicle control to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).
-
Detect the amount of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's instructions for signal detection.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Smad1/5/8 Phosphorylation Western Blot
This cell-based assay assesses the ability of the inhibitors to block BMP-induced phosphorylation of Smad1/5/8.
Materials:
-
A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
BMP4 ligand
-
This compound or K02288
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, K02288, or vehicle for 1-2 hours.
-
Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad1 and the loading control to normalize the data.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the BMP-Smad signaling pathway.
Materials:
-
A cell line stably or transiently transfected with a BRE-luciferase reporter construct (e.g., C2C12-BRE-Luc)
-
Cell culture medium and supplements
-
BMP4 ligand
-
This compound or K02288
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Seed the BRE-reporter cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with BMP4 for 6-24 hours.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control reporter like Renilla luciferase).
-
Calculate the percentage of inhibition and determine the IC50 values.
Caption: A typical experimental workflow for evaluating ALK2 inhibitors.
Conclusion
Both this compound and K02288 are potent and valuable inhibitors for studying BMP signaling.
-
This compound is the preferred choice when high selectivity against ALK3 is crucial. Its >300-fold selectivity makes it an excellent tool for dissecting the specific roles of ALK2 in various biological processes.
-
K02288 offers very high potency against ALK1, ALK2, and ALK6. Researchers interested in targeting these receptors simultaneously may find K02288 to be a more suitable option. However, its lower selectivity against ALK3 compared to this compound should be considered.
The choice between this compound and K02288 will ultimately depend on the specific experimental context and the desired selectivity profile. The provided data and protocols should serve as a comprehensive resource to guide this decision-making process.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ML347: A Potent and Selective Inhibitor of ALK2 Over ALK3
A detailed comparison for researchers, scientists, and drug development professionals.
ML347 has emerged as a valuable chemical probe for dissecting the roles of Activin receptor-like kinase-2 (ALK2) in cellular signaling. Its high selectivity for ALK2 over the closely related ALK3 makes it a superior tool for studying the specific functions of ALK2 in pathways such as bone morphogenetic protein (BMP) signaling. This guide provides a comprehensive comparison of this compound's performance against other inhibitors and details the experimental data supporting its selectivity.
Quantitative Comparison of Inhibitor Potency
The selectivity of this compound for ALK2 is most evident when comparing its half-maximal inhibitory concentration (IC50) against ALK2 and ALK3. The following table summarizes the IC50 values of this compound and other common ALK inhibitors.
| Compound | ALK2 IC50 (nM) | ALK3 IC50 (nM) | Selectivity (ALK3/ALK2) | Other Notable Targets (IC50 in nM) |
| This compound | 32 [1][2] | 10,800 [1][2] | >300-fold [1][2][3] | ALK1 (46), ALK6 (9830)[1][2] |
| LDN-193189 | 5 | 30 | 6-fold | ALK1 (0.8), ALK6 (16.7)[4][5] |
| Dorsomorphin (Compound C) | - | - | - | Potent AMPK inhibitor (Ki = 109), also inhibits ALK2, ALK3, and ALK6[6] |
This compound demonstrates a remarkable >300-fold selectivity for ALK2 over ALK3, a significant improvement compared to other widely used inhibitors like LDN-193189.[1][2][3] This high selectivity minimizes off-target effects on ALK3, enabling more precise investigation of ALK2-mediated signaling.
ALK2/ALK3 Signaling Pathway
Both ALK2 and ALK3 are type I receptors in the bone morphogenetic protein (BMP) signaling pathway. Upon ligand binding, these receptors form a complex with a type II receptor, leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These activated SMADs then translocate to the nucleus to regulate gene expression. While both ALK2 and ALK3 utilize this common pathway, their distinct expression patterns and potential for forming heterodimers suggest they can have non-redundant and even opposing roles in certain biological contexts.[7][8]
Figure 1. Simplified BMP/SMAD signaling pathway for ALK2 and ALK3.
Experimental Protocols
The determination of inhibitor potency is crucial for validating selectivity. The following is a generalized protocol for an in vitro kinase assay to determine IC50 values.
In Vitro Kinase Assay for IC50 Determination (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant ALK2 and ALK3 enzymes
-
Kinase substrate (e.g., casein)
-
ATP
-
Kinase assay buffer
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include control wells with solvent only (no inhibitor).
-
Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9][10]
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
A systematic workflow is essential for reliably assessing the selectivity of a kinase inhibitor.
Figure 2. General workflow for kinase inhibitor selectivity profiling.
This workflow begins with the synthesis and purification of the compound of interest. A primary screen is conducted against the target kinase (ALK2) to identify inhibitory activity. Subsequently, a full dose-response curve is generated to determine the precise IC50 value for the target kinase. To assess selectivity, the compound is then screened against a panel of related kinases, with a particular focus on those with high sequence homology, such as ALK3. Full IC50 determinations are then performed for any off-targets identified in the selectivity screen. Finally, the data is analyzed to compare the potency against the primary target versus off-targets, thereby establishing the selectivity profile of the compound.
References
- 1. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assayquant.com [assayquant.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK3 undergoes ligand-independent homodimerization and BMP-induced heterodimerization with ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. researchgate.net [researchgate.net]
ML347: A Comparative Analysis of its Cross-Reactivity with TGF-beta Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor ML347's cross-reactivity profile against various Transforming Growth Factor-beta (TGF-beta) receptors. The data presented is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs, offering a clear perspective on its selectivity.
Introduction to this compound and the TGF-beta Superfamily
This compound, also known as LDN-193719, is a small molecule inhibitor that has gained attention for its potent activity against certain members of the TGF-beta superfamily of receptors. This superfamily plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The signaling is initiated by the binding of a ligand (such as TGF-beta or Bone Morphogenetic Proteins - BMPs) to a complex of Type I and Type II serine/threonine kinase receptors. The human kinome includes seven Type I receptors (termed Activin Receptor-Like Kinases, ALKs) and five Type II receptors. The specificity of the downstream cellular response is largely determined by the specific combination of Type I and Type II receptors involved.
Given the high degree of homology within the ATP-binding sites of these receptors, understanding the selectivity profile of an inhibitor like this compound is paramount for interpreting experimental results and for its potential therapeutic development. This guide focuses on the inhibitory activity of this compound against a panel of relevant TGF-beta receptors.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been characterized against a range of TGF-beta Type I and Type II receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity. Lower IC50 values indicate higher potency.
| Receptor Target | Alternative Name | IC50 (nM) | Fold Selectivity (relative to ALK2) |
| ALK1 | ACVRL1 | 46 | 1.4x |
| ALK2 | ACVR1 | 32 | 1x |
| ALK3 | BMPR1A | 10,800 | >337x |
| ALK4 | ACVR1B | >100,000 | >3125x |
| ALK5 | TGFBR1 | >100,000 | >3125x |
| ALK6 | BMPR1B | 9,830 | >307x |
| TGFBR2 | TβRII | >100,000 | >3125x |
| BMPR2 | - | >100,000 | >3125x |
Data sourced from the NIH Molecular Libraries Program Probe Report for this compound.
As the data clearly indicates, this compound is a potent inhibitor of ALK1 and ALK2, with IC50 values in the low nanomolar range.[1][2] In contrast, it exhibits significantly lower activity against other Type I receptors such as ALK3 and ALK6, with IC50 values in the micromolar range, demonstrating a selectivity of over 300-fold for ALK2 over these receptors.[3][4] Importantly, this compound shows negligible inhibition of the canonical TGF-beta receptor ALK5 (TGFBR1), as well as the Type II receptors TGFBR2 and BMPR2, at concentrations up to 100 µM.[3] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the roles of ALK1 and ALK2 in cellular signaling.
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's activity, the following diagrams illustrate the simplified TGF-beta/BMP signaling pathway and the general experimental workflow used to determine inhibitor selectivity.
References
A Comparative Analysis of ML347 and Other ALK1 Inhibitors for Research Applications
For researchers investigating the intricacies of cellular signaling and exploring novel therapeutic avenues, the selective inhibition of Activin receptor-like kinase 1 (ALK1) presents a key area of interest. ALK1, a type I serine/threonine kinase receptor, plays a pivotal role in the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways, which are crucial for angiogenesis, cell differentiation, and tissue homeostasis. This guide provides a comparative overview of the efficacy of ML347, a potent ALK1 inhibitor, against other commonly used inhibitors, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Efficacy Comparison of ALK1 Inhibitors
The inhibitory activity of small molecules is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values of this compound and other notable ALK1 inhibitors.
| Inhibitor | ALK1 IC50 (nM) | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK6 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 46[1][2] | 32[1][2] | >10,000[3] | 9830[4] | >200-fold selectivity over ALK3 and ALK6[1] |
| LDN-193189 | 0.8[1][2][5] | 0.8[1][2][5] | 5.3[1][2][5] | 16.7[1][2][5] | |
| K02288 | 1.8[6] | 1.1[6] | 34.4[6] | 6.3[6] | ALK4 (302), ALK5 (321)[6] |
| Dorsomorphin | - | - | - | - | AMPK (Ki=109)[7] |
| LDN-212854 | 2.40[8] | 1.3[8] | - | - | |
| Fidrisertib (BLU-782) | 3[8] | 0.6 (ALK2R206H: 0.2)[8] | 45[8] | 24[8] | ALK4 (65), ALK5 (155), TGFβR2 (67)[8] |
| MU1700 | 13[8] | 6[8] | - | - |
Key Observations:
-
Potency: LDN-193189 and K02288 exhibit the highest potency against ALK1 with IC50 values in the low nanomolar range.
-
Selectivity: this compound demonstrates high selectivity for ALK1 and ALK2 over other ALK isoforms, particularly ALK3 and ALK6.[1] This selectivity can be advantageous in studies aiming to specifically target the ALK1/2 signaling axis while minimizing off-target effects on other BMP pathways.
-
Dual-Inhibition: Several inhibitors, including this compound, LDN-193189, and K02288, are potent dual inhibitors of ALK1 and ALK2.
Experimental Methodologies
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. A standard method for assessing the potency of kinase inhibitors is the in vitro kinase assay.
In Vitro Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant ALK1 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Casein)
-
ATP (radiolabeled with ³²P or ³³P, or non-radiolabeled for luminescence-based assays)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Phosphocellulose filter mats or other suitable capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant ALK1 enzyme, the test inhibitor at serially diluted concentrations, and the substrate in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. For radiolabeled assays, this will be [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction. For radiolabeled assays, this is typically done by spotting the reaction mixture onto phosphocellulose filter mats.
-
Washing: Wash the filter mats extensively with a suitable buffer (e.g., 1% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection:
-
Radiolabeled Assay: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is then converted to a luminescent signal.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the ALK1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: ALK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for comparing ALK1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Dorsomorphin | BML-275 | AMPK inhibitor | TargetMol [targetmol.com]
- 4. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
literature review of ML347 vs other small molecule inhibitors
A Comprehensive Review of ML347 and Other Small Molecule Inhibitors of the BMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of this compound with other prominent small molecule inhibitors targeting the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is curated from peer-reviewed literature and is intended to aid researchers in selecting the most appropriate chemical probe for their specific experimental needs.
Introduction to BMP Signaling and its Inhibition
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, making it an attractive target for therapeutic intervention. Small molecule inhibitors that target the BMP type I receptors, also known as Activin receptor-like kinases (ALKs), are invaluable tools for dissecting the pathway's function and for developing novel therapeutics. This guide focuses on this compound, a highly selective ALK2 inhibitor, and compares its performance with other well-characterized BMP pathway inhibitors.
Comparative Analysis of Small Molecule Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other commonly used BMP signaling inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Inhibitor Potency (IC50) Against BMP Type I Receptors (ALKs)
| Inhibitor | ALK1 (nM) | ALK2 (nM) | ALK3 (nM) | ALK6 (nM) | Reference(s) |
| This compound | 46 | 32 | 10,800 | 9,830 | [1] |
| LDN-193189 | 0.8 | 0.8 | 5.3 | 16.7 | [2] |
| K02288 | 1.8 | 1.1 | 34.4 | 6.4 | [3][4][5][6] |
| Dorsomorphin | - | ~200 | ~200 | - | [7] |
| DMH-1 | - | 108 | >10,000 | >10,000 | [2][4][8][9] |
Table 2: Selectivity Profile of Inhibitors
| Inhibitor | Primary Target(s) | Key Selectivity Features | Reference(s) |
| This compound | ALK1, ALK2 | >300-fold selective for ALK2 over ALK3.[1] | [1] |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6 | Potent inhibitor of multiple BMP type I receptors. | [2] |
| K02288 | ALK1, ALK2, ALK6 | Potent inhibitor with some selectivity for ALK1/2 over ALK3. | [3][4][5][6] |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK | Also inhibits AMPK, a key metabolic regulator. | [7] |
| DMH-1 | ALK2 | Highly selective for ALK2 over ALK3 and other kinases like AMPK.[2][4][8][9] | [2][4][8][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Caption: BMP signaling pathway and the inhibitory action of small molecules.
Caption: Workflow for in vitro and cell-based inhibitor profiling.
Detailed Experimental Protocols
In Vitro ALK Kinase Assay
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a specific ALK enzyme.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer typically containing Tris-HCl (pH 7.5), MgCl2, MnCl2, DTT, and BSA.
-
Enzyme and Substrate Preparation: Dilute the recombinant ALK enzyme and a suitable substrate (e.g., myelin basic protein) in the kinase reaction buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the ALK enzyme, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP (spiked with γ-³²P or γ-³³P ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Phospho-Smad1/5/8
This protocol outlines the steps to assess the effect of an inhibitor on BMP-induced Smad1/5/8 phosphorylation in a cellular context.[3][10][11][12][13]
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 or HEK293) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-incubate the cells with the small molecule inhibitor or vehicle (DMSO) for 1-2 hours. Stimulate the cells with a BMP ligand (e.g., BMP4) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Smad1/5/8 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., total Smad1 or β-actin).
BMP-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the BMP signaling pathway.[5][14][15][16][17]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a BMP-responsive element (BRE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with the small molecule inhibitor or vehicle for 1 hour, followed by stimulation with a BMP ligand for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Conclusion
This compound stands out as a highly selective inhibitor of ALK2, offering a valuable tool for studies where specific targeting of this receptor is crucial. Its >300-fold selectivity over the closely related ALK3 receptor is a significant advantage over less selective inhibitors like Dorsomorphin and LDN-193189. For broader inhibition of the BMP pathway, LDN-193189 and K02288 provide potent options. DMH-1 also offers high selectivity for ALK2. The choice of inhibitor will ultimately depend on the specific research question, the required selectivity profile, and the experimental system being used. The protocols and comparative data provided in this guide are intended to facilitate this selection process and to support the robust design of experiments investigating the BMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DMH-1 | BMP and Other Activin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-SMAD1 (Ser463/465)/ SMAD5 (Ser463/465)/ SMAD9 (Ser465/467) (D5B10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. signosisinc.com [signosisinc.com]
- 17. signosisinc.com [signosisinc.com]
On-Target Effects of ML347: A Comparative Validation with siRNA
A guide for researchers on confirming the specific inhibitory action of the small molecule ML347 through siRNA-mediated gene silencing.
This guide provides a framework for validating the on-target effects of this compound, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. By comparing the cellular effects of this compound with those induced by small interfering RNA (siRNA) targeted against ALK1 and ALK2, researchers can confidently attribute the observed pharmacological activity to the inhibition of these specific kinases. This guide offers a comprehensive overview of the experimental methodologies, expected outcomes, and data interpretation.
Comparison of Inhibitory Mechanisms
Quantitative Data Summary
| Parameter | This compound | ALK1/2 siRNA | Negative Control (Scrambled siRNA) |
| Target Activity | |||
| ALK1 IC50 | 46 nM[5] | Not Applicable | Not Applicable |
| ALK2 IC50 | 32 nM[1][5] | Not Applicable | Not Applicable |
| ALK3 IC50 | >10,000 nM[1] | Not Applicable | Not Applicable |
| Downstream Signaling | |||
| pSmad1/5 Levels | Dose-dependent decrease | Significant decrease | No significant change |
| Target Expression | |||
| ALK1/2 mRNA Levels | No significant change | Significant decrease (>70%) | No significant change |
| ALK1/2 Protein Levels | No significant change | Significant decrease (>70%) | No significant change |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for treating cells with this compound and for siRNA-mediated knockdown of ALK1 and ALK2.
This compound Treatment Protocol
-
Cell Culture: Plate cells at a desired density in a suitable culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[5] Further dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Harvest the cells for downstream analysis, such as Western blotting for pSmad1/5 or quantitative PCR for gene expression changes.
siRNA Transfection Protocol
-
Cell Plating: Seed cells in antibiotic-free medium to a confluency of 50-70% at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute ALK1 and/or ALK2 specific siRNA and a negative control siRNA (scrambled sequence) in an appropriate serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in the same medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 4-6 hours under standard culture conditions.
-
Medium Change: Replace the transfection medium with a complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours to allow for target mRNA and protein knockdown.
-
Analysis: Harvest the cells for analysis of ALK1/2 mRNA and protein levels (to confirm knockdown) and for the relevant phenotypic or signaling assays.
Visualizing the Experimental Logic and Pathways
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathway, the experimental workflow, and the logical relationship between this compound and siRNA effects.
Figure 1: BMP signaling pathway and points of inhibition by this compound and siRNA.
Figure 2: Experimental workflow for comparing this compound and siRNA effects.
Figure 3: Logical framework for validating the on-target effects of this compound.
Alternative ALK2 Inhibitors
While this compound is a valuable tool for research, several other small molecule inhibitors of ALK2 have been developed, some of which are being explored in clinical trials.[1] These compounds may offer different selectivity profiles or pharmacokinetic properties.
-
LDN-212854: A potent BMP inhibitor that targets ALK1 and ALK2.[5]
-
Saracatinib (AZD0530): Originally developed as a Src kinase inhibitor, it has been repurposed and is in clinical trials for its ALK2 inhibitory activity.[1]
-
BLU-782 (IPN60130): A highly selective ALK2 inhibitor designed to target mutations associated with fibrodysplasia ossificans progressiva (FOP).[1]
The same principles of siRNA-mediated target validation described here for this compound can be applied to these and other ALK2 inhibitors to confirm their on-target effects. By employing rigorous validation strategies, researchers can ensure the reliability and interpretability of their findings in the study of BMP signaling and associated diseases.
References
- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA Interference Technologies and Therapeutics: From Basic Research to Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ML347: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ML347 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, a potent and selective ALK1 and ALK2 inhibitor.
Essential Safety and Handling Information
Before disposal, it is crucial to understand the handling and storage requirements for this compound. This information is critical for minimizing risks to personnel and the environment.
| Parameter | Value | Source |
| CAS Number | 1062368-49-3 | [1] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
| Solubility | Soluble in DMSO | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should be guided by the information provided in the Safety Data Sheet (SDS) and in accordance with local, state, and federal regulations. The following protocol provides a general framework for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions containing this compound.
-
Segregate this compound waste from other laboratory waste. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization and Labeling:
-
Use chemically resistant, leak-proof containers for all this compound waste. Ensure the containers are compatible with the waste type (solid or liquid).
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., CAS number, concentration).
3. Disposal of Unused this compound:
-
Unused or expired this compound powder should be disposed of in its original container or a securely sealed waste container.
-
Do not dispose of solid this compound down the drain.
4. Disposal of this compound Solutions:
-
Solutions containing this compound, including those in solvents like DMSO, must be collected as hazardous waste.
-
Never pour this compound solutions down the sink. This can contaminate waterways and damage plumbing.
5. Disposal of Contaminated Materials:
-
All lab materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, and bench paper, should be considered contaminated.
-
Place these materials in a designated, labeled hazardous waste container.
6. Arranging for Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste accumulation, storage, and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for detailed and compliant disposal procedures. Regulations may vary by location.
References
Navigating the Safe Handling of ML347: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective ALK1/ALK2 inhibitor ML347, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Ensure to check for any signs of degradation or perforation. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Not generally required | If there is a risk of aerosolization or if working with a powder outside of a fume hood, a fit-tested N95 or higher respirator is advised. |
Operational and Disposal Plans
Adherence to standardized laboratory procedures is critical when handling this compound to minimize exposure and prevent contamination.
Operational Protocol:
-
Preparation: All handling of this compound, particularly in its powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated, clean weighing area within the fume hood. Employ anti-static measures if necessary.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This information is intended as a guide for trained laboratory professionals. Always consult your institution's safety protocols and the most current safety data sheets before handling any chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
